1-Propanol-1,1-d2
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480194 | |
| Record name | 1-Propanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-04-6 | |
| Record name | 1-Propanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40422-04-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1-Propanol-1,1-d2
This technical guide provides a comprehensive overview of the core physical properties of 1-Propanol-1,1-d2, an isotopically labeled form of propanol. The information is intended for researchers, scientists, and professionals in drug development who require precise data on such compounds. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and includes relevant spectroscopic information.
Core Physical Properties
The physical properties of this compound are crucial for its application in various scientific fields, including as a solvent, a tracer in metabolic studies, or a starting material in chemical synthesis. The introduction of deuterium at the C1 position can subtly influence its physical characteristics compared to the non-deuterated analogue, 1-propanol.
Data Presentation
The following table summarizes the key physical properties of this compound.
| Property | Value | Units |
| Molecular Formula | CH₃CH₂CD₂OH | - |
| Molecular Weight | 62.11 | g/mol |
| Boiling Point | 97 | °C |
| Melting Point | -127 | °C |
| Density | 0.830 (at 25 °C) | g/mL |
| CAS Number | 40422-04-6 | - |
Experimental Protocols
The determination of the physical properties of liquid organic compounds like this compound requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the capillary method.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Sample of this compound
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed into the test tube with the liquid.
-
The test tube is attached to the thermometer and placed in the heating bath.
-
The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a graduated cylinder and a balance.
Apparatus:
-
Pycnometer or a graduated cylinder
-
Analytical balance
-
Temperature-controlled water bath
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 25 °C).
-
The mass of the pycnometer and the liquid is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
-
The density is calculated by dividing the mass of the this compound by its volume.
Determination of Melting Point
For substances that are solid at room temperature, the melting point is a key indicator of purity. For this compound, which is a liquid at room temperature, this would be its freezing point.
Apparatus:
-
Cooling bath (e.g., dry ice/acetone)
-
Thermometer
-
Test tube
-
Stirring rod
Procedure:
-
A sample of this compound is placed in a test tube.
-
The test tube is immersed in a cooling bath.
-
The sample is stirred continuously with a thermometer as it cools.
-
The temperature is recorded at regular intervals.
-
A plateau in the cooling curve indicates the freezing point (melting point) of the substance.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of 1-propanol, with the key difference being the C-D stretching vibrations.
-
O-H Stretch: A broad absorption is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and hydrogen bonding.
-
C-H Stretch: Absorptions from the methyl (CH₃) and methylene (CH₂) groups will appear around 2850-3000 cm⁻¹.
-
C-D Stretch: The C-D stretching vibrations are expected to appear at a lower frequency than C-H stretches, typically in the range of 2100-2200 cm⁻¹. This is a key diagnostic peak for deuteration at the carbon atom.
-
C-O Stretch: A strong absorption band is expected in the region of 1000-1260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for confirming the isotopic labeling in this compound.
-
¹H NMR:
-
The signal corresponding to the protons on the deuterated carbon (CD₂OH) will be absent.
-
The spectrum will show a triplet for the methyl (CH₃) protons and a sextet for the adjacent methylene (CH₂) protons, with coupling to the neighboring protons. The integration of these peaks will correspond to a 3:2 ratio.
-
A signal for the hydroxyl proton (OH) will also be present, the chemical shift of which can vary depending on the solvent and concentration.
-
-
¹³C NMR:
-
The signal for the deuterated carbon (CD₂) will be significantly attenuated and will appear as a multiplet due to carbon-deuterium coupling. The chemical shift will be similar to the corresponding carbon in 1-propanol.
-
Signals for the other two carbon atoms will be present at their expected chemical shifts.
-
Mandatory Visualizations
Experimental Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.
Logical Relationships of Physical Properties
This diagram illustrates the logical relationship between temperature and the density of a liquid.
In-Depth Technical Guide: 1-Propanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Propanol-1,1-d2, a deuterated isotopologue of 1-propanol. This document details its chemical structure, physical properties, a representative synthetic protocol, and expected analytical data. The inclusion of deuterium at the C1 position makes it a valuable tool in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses.
Chemical Structure and Properties
This compound, also known as 1,1-dideuterio-1-propanol, possesses the chemical formula CH₃CH₂CD₂OH. The deuterium labeling at the carbinol carbon provides a distinct mass shift and unique spectroscopic signature, which are invaluable in various research applications.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, storage, and application in experimental designs.
| Property | Value | Reference |
| Molecular Formula | C₃H₆D₂O | [1] |
| Molecular Weight | 62.11 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | [2] |
| Chemical Purity | ≥99% | [2] |
| Melting Point | -127 °C (lit.) | [1][2] |
| Boiling Point | 97 °C (lit.) | [1][2] |
| Density | 0.830 g/mL at 25 °C | [1][2] |
| Flash Point | 15 °C (59 °F) | [2] |
| Mass Shift | M+2 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reduction of an appropriate propanoic acid ester, such as ethyl propionate, with a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high efficiency in reducing esters to primary alcohols.
Experimental Protocol: Reduction of Ethyl Propionate with Lithium Aluminum Deuteride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl propionate (CH₃CH₂COOCH₂CH₃)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous solution of sodium chloride (brine)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with dry nitrogen or argon.
-
Reagent Addition: Anhydrous diethyl ether (150 mL) and lithium aluminum deuteride (a molar excess, e.g., 1.5 equivalents) are added to the flask under an inert atmosphere. The suspension is stirred and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of ethyl propionate in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours to ensure the completion of the reaction.
-
Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of water (x mL), followed by the addition of a 15% aqueous sodium hydroxide solution (x mL), and finally, more water (3x mL), where x is the number of grams of LiAlD₄ used. This procedure is intended to produce a granular precipitate of aluminum salts.
-
Work-up: The resulting precipitate is removed by filtration, and the filter cake is washed with diethyl ether. The combined organic filtrates are washed with 1 M HCl, followed by brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the resulting crude this compound is purified by fractional distillation.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Data
The following sections detail the expected spectroscopic data for this compound. This data is crucial for the characterization and confirmation of the synthesized product.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of this compound will be significantly different from that of its non-deuterated counterpart. The most notable difference will be the absence of the triplet corresponding to the C1 protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 | Triplet | 1H | -OH |
| ~1.5 | Multiplet | 2H | -CH₂- (C2) |
| ~0.9 | Triplet | 3H | -CH₃ (C3) |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show three signals corresponding to the three carbon atoms. The signal for the C1 carbon will be a triplet due to coupling with the two deuterium atoms.
| Chemical Shift (δ) ppm | Assignment |
| ~65 | C1 (-CD₂OH) |
| ~26 | C2 (-CH₂-) |
| ~10 | C3 (-CH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit the characteristic broad O-H stretch of an alcohol. Additionally, C-D stretching vibrations will be observed at lower wavenumbers than the corresponding C-H stretches.
| Wavenumber (cm⁻¹) | Assignment |
| 3600-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch |
| ~2200-2100 | C-D stretch |
| ~1050 | C-O stretch |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak at m/z = 62, which is two mass units higher than that of non-deuterated 1-propanol. The fragmentation pattern will also be altered due to the presence of deuterium.
| m/z | Assignment |
| 62 | [M]⁺ |
| 33 | [CD₂OH]⁺ |
| 29 | [CH₂CH₃]⁺ |
Visualization of Chemical Structure
The chemical structure of this compound is depicted below, highlighting the positions of the deuterium atoms.
Caption: Structure of this compound.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It can cause serious eye damage and may cause drowsiness or dizziness. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[2]
This guide is intended for informational purposes for qualified research professionals and does not constitute a warranty of the product's suitability for any particular application. All experimental work should be conducted with appropriate safety measures in place.
References
A Technical Guide to the Isotopic Purity of 1-Propanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 1-Propanol-1,1-d2, a deuterated form of propanol crucial for various applications in research and development, including its use as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses. This document outlines the common isotopic purity levels, the analytical methodologies for its determination, and detailed experimental protocols.
Quantitative Data on Isotopic Purity
The isotopic purity of commercially available this compound is a critical parameter for its application. The most commonly cited specification for this compound is its deuterium enrichment level.
| Parameter | Value | Source |
| Isotopic Purity | 98 atom % D | [1][2][3] |
| Chemical Purity | ≥99% | [1][2] |
| Linear Formula | CH₃CH₂CD₂OH | [1][2] |
| CAS Number | 40422-04-6 | [1][2] |
| Molecular Weight | 62.11 g/mol | [1][2] |
Note: "98 atom % D" signifies that at the specified deuterium-labeled positions (in this case, the first carbon), 98% of the atoms are deuterium.
Analytical Methodologies for Isotopic Purity Determination
The determination of the isotopic purity of deuterated compounds like this compound relies on sophisticated analytical techniques that can differentiate between isotopes. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR spectroscopy is often proposed to accurately determine the isotopic enrichment and confirm the structural integrity of deuterium-labeled compounds.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed information about the structure of a molecule and the isotopic composition at specific sites. For this compound, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) can be utilized.
-
¹H NMR: In a highly deuterated sample, ¹H NMR is exceptionally precise for quantifying the small amounts of residual protons at the labeled positions.[5] By comparing the integral of the residual proton signal at the C-1 position to the integral of a non-deuterated position (e.g., the methyl or methylene protons), the isotopic purity can be calculated.
-
²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated sites. The relative integrals of the signals can be used to confirm the positions and extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For isotopically labeled compounds, MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues).
-
High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization (ESI) coupled with HR-MS can be used to determine the isotopic purity of deuterated compounds.[6][7] By analyzing the relative abundances of the different isotopologue peaks (e.g., the M+0, M+1, M+2 peaks corresponding to the non-deuterated, singly deuterated, and doubly deuterated species), the isotopic enrichment can be calculated.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile compounds like 1-propanol. The sample is first separated by gas chromatography and then introduced into the mass spectrometer. GC-MS can effectively separate the analyte from impurities before mass analysis.
Experimental Protocols
The following are detailed, generalized protocols for determining the isotopic purity of this compound using NMR and MS.
Protocol for Isotopic Purity Determination by ¹H NMR Spectroscopy
Objective: To quantify the deuterium enrichment at the C-1 position of this compound by ¹H NMR.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., 0.6-0.7 mL of CDCl₃) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum. Key parameters to consider are:
-
Pulse Angle: 90° pulse to ensure quantitative excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation between scans. This is crucial for accurate integration.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added to achieve an adequate signal-to-noise ratio, especially for the small residual proton signal at the C-1 position.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Integrate the relevant signals:
-
The residual proton signal at the C-1 position (a triplet, coupled to the adjacent CH₂ group).
-
The signal from the CH₂ group at the C-2 position (a sextet).
-
The signal from the CH₃ group at the C-3 position (a triplet).
-
-
Calculation of Isotopic Purity:
-
The theoretical ratio of the integrals for non-deuterated 1-propanol is 2:2:3 for the C-1, C-2, and C-3 protons, respectively.
-
Normalize the integrals using the signal from the non-deuterated C-2 or C-3 position as a reference. For example, if using the C-2 protons as a reference (integral set to 2.00), the integral of the residual C-1 proton signal will be significantly less than 2.00.
-
The atom % D can be calculated using the formula: Atom % D = (1 - (Integral of residual C-1 protons / Expected integral for 100% H at C-1)) * 100 Where the "Expected integral for 100% H at C-1" is normalized to the reference signal (in this case, 2.00).
-
-
Protocol for Isotopic Purity Determination by Mass Spectrometry (GC-MS)
Objective: To determine the distribution of isotopologues and calculate the isotopic purity of this compound using GC-MS.
Materials:
-
This compound sample
-
Suitable volatile solvent for dilution (e.g., methanol or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for alcohol analysis (e.g., a polar capillary column)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent. The concentration should be optimized to avoid detector saturation.
-
-
GC-MS Method Development:
-
Gas Chromatography:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Develop a temperature program that provides good separation of 1-propanol from any potential impurities and the solvent peak. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature.
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) is commonly used for this type of analysis.
-
Mass Range: Scan a mass range that includes the molecular ions of the different isotopologues of 1-propanol (e.g., m/z 30 to 70). The molecular weight of non-deuterated 1-propanol is 60.10 g/mol , and for this compound it is 62.11 g/mol .
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectra across the chromatographic peak corresponding to 1-propanol.
-
-
Data Analysis:
-
Identify the chromatographic peak for 1-propanol.
-
Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.
-
Identify the molecular ion peaks for the different isotopologues:
-
d₀ (no deuterium): m/z 60
-
d₁ (one deuterium): m/z 61
-
d₂ (two deuteriums): m/z 62
-
-
Determine the relative abundance (peak intensity or area) of each of these molecular ion peaks.
-
Calculation of Isotopic Purity:
-
The isotopic purity (atom % D) can be calculated based on the relative abundances of the isotopologues. The calculation should account for the natural abundance of ¹³C.
-
A simplified calculation for the percentage of the d₂ species is: % d₂ = (Abundance of m/z 62) / (Abundance of m/z 60 + Abundance of m/z 61 + Abundance of m/z 62) * 100
-
-
Visualizations
The following diagrams illustrate the workflow for isotopic purity determination and the logical relationships in the analysis.
Caption: General workflow for the determination of isotopic purity.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. The influence of experimental parameters on quantitative deuterium measurements for ethyl alcohols of different origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
In-Depth Technical Guide: 1-Propanol-1,1-d2 (CAS: 40422-04-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanol-1,1-d2 is a deuterated isotopologue of n-propanol, where two hydrogen atoms on the first carbon atom (C1) are replaced with deuterium atoms. This selective isotopic labeling makes it a valuable tool in various scientific disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation in drug discovery, and as an internal standard in mass spectrometry-based analyses. Its chemical and physical properties are similar to that of its non-deuterated counterpart, but the presence of deuterium provides a unique spectroscopic signature.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from commercial supplier data.[1][2][3]
| Property | Value |
| CAS Number | 40422-04-6 |
| Linear Formula | CH₃CH₂CD₂OH[1][3] |
| Molecular Weight | 62.11 g/mol [1][3] |
| Appearance | Colorless liquid |
| Boiling Point | 97 °C (lit.)[1][2] |
| Melting Point | -127 °C (lit.)[1][2] |
| Density | 0.830 g/mL at 25 °C[1][3] |
| Flash Point | 15 °C (59.0 °F) - closed cup[1][3] |
| Isotopic Purity | ≥98 atom % D[1][2] |
Synthesis
A common and effective method for the synthesis of this compound is the reduction of a suitable propanoic acid derivative, such as an ester, with a deuterated reducing agent. The following protocol describes the synthesis via the reduction of ethyl propionate using Lithium Aluminum Deuteride (LiAlD₄).
Experimental Protocol: Reduction of Ethyl Propionate with LiAlD₄
Reaction Scheme:
CH₃CH₂COOCH₂CH₃ + LiAlD₄ → CH₃CH₂CD₂OH + LiAl(OCH₂CH₃)₄
Materials:
-
Ethyl propionate
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of Lithium Aluminum Deuteride in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of ethyl propionate in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours to ensure complete reduction.
-
Quenching: The reaction mixture is cooled in an ice bath. The excess LiAlD₄ is cautiously quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Work-up: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation.
Safety Note: Lithium Aluminum Deuteride reacts violently with water and protic solvents. All manipulations must be carried out under strictly anhydrous conditions.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound will be significantly different from that of 1-propanol at the C1 position.
-
CH₃ (C3): A triplet at approximately 0.9 ppm, coupled to the C2 protons.
-
CH₂ (C2): A quartet at approximately 1.6 ppm, coupled to the C3 protons. The coupling to the deuterons at C1 will likely not be resolved in a standard ¹H spectrum.
-
CD₂OH (C1): The signal for the protons at the C1 position will be absent.
-
OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three main signals.
-
C3 (CH₃): A signal at approximately 10 ppm.
-
C2 (CH₂): A signal at approximately 26 ppm.
-
C1 (CD₂): A signal at approximately 64 ppm. Due to the coupling with two deuterium atoms (spin I=1), this signal will appear as a quintet (2nI+1 = 221+1 = 5).
Infrared (IR) Spectroscopy
The most significant change in the IR spectrum compared to 1-propanol will be the C-D stretching vibrations.
-
O-H stretch: A broad band around 3300-3400 cm⁻¹.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
C-D stretch: The characteristic C-D stretching vibrations are expected to appear in the region of 2100-2200 cm⁻¹, which is a region with few other absorptions. This is a key diagnostic feature.
-
C-O stretch: A band around 1050-1070 cm⁻¹.
Safety Information
This compound is a flammable liquid and can cause serious eye damage. It may also cause drowsiness or dizziness.[1][2] Standard laboratory safety precautions should be taken when handling this compound.
| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Flammable Liquid | GHS02 (Flame) | H225: Highly flammable liquid and vapour.[1][2] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2] |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage.[1][2] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H336: May cause drowsiness or dizziness.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
Applications
The primary applications of this compound stem from its isotopic labeling.
-
Mechanistic Studies: Used as a tracer to investigate reaction mechanisms involving the C-H bonds at the C1 position of propanol.
-
Metabolic Studies: In drug development, it can be used to study the metabolic fate of propanol-containing moieties, as the deuterium label allows for tracking by mass spectrometry.
-
Internal Standard: Its distinct mass allows it to be used as an internal standard for the quantification of 1-propanol and related compounds in complex matrices.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical flow for identifying this compound based on its predicted spectroscopic data.
Caption: Spectroscopic identification of this compound.
References
An In-depth Technical Guide on the Molecular Weight of 1-Propanol-1,1-d2
This guide provides a detailed analysis of the molecular weight of 1-Propanol-1,1-d2, a deuterated isotopologue of 1-propanol. The replacement of two hydrogen atoms with deuterium at the C-1 position results in a quantifiable increase in its molecular mass. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Data Presentation: Atomic and Molecular Weights
The calculation of the molecular weight of this compound requires precise atomic weights of the constituent elements and their isotopes. The table below summarizes these values and compares the molecular weight of standard 1-propanol with its deuterated form.
| Compound/Isotope | Chemical Formula | Atomic/Molecular Weight ( g/mol ) |
| Hydrogen (Protium) | ¹H | 1.007825 |
| Deuterium | ²H or D | 2.014102[1] |
| 1-Propanol | C₃H₈O | 60.0950[2][3] |
| This compound | C₃H₆D₂O | 62.1076 |
Calculation Methodology
The molecular weight of this compound is calculated by taking the molecular weight of standard 1-propanol, subtracting the mass of the two hydrogen atoms at the C-1 position, and adding the mass of two deuterium atoms.
-
Base Molecular Weight: The molecular weight of 1-propanol (C₃H₈O) is approximately 60.0950 g/mol .[2]
-
Mass of Replaced Hydrogen Atoms: The mass of two protium (¹H) atoms is 2 x 1.007825 u = 2.01565 u.
-
Mass of Substituted Deuterium Atoms: The mass of two deuterium (²H) atoms is 2 x 2.014102 u = 4.028204 u.[1]
-
Final Molecular Weight Calculation:
-
Molecular Weight = (MW of 1-Propanol) - (Mass of 2 H) + (Mass of 2 D)
-
Molecular Weight = 60.0950 - 2.01565 + 4.028204
-
Molecular Weight = 62.107554 g/mol
-
Experimental Protocols
This document focuses on the theoretical calculation of molecular weight based on established atomic masses. Therefore, no experimental protocols are described.
Visualization of Calculation Logic
The following diagram illustrates the logical workflow for determining the molecular weight of the target compound.
References
An In-depth Technical Guide to the Synthesis of Deuterated 1-Propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing deuterated isotopologues of 1-propanol. The methodologies detailed herein are crucial for applications in drug metabolism studies, pharmacokinetic analysis, and as internal standards in analytical chemistry. This document outlines key synthetic strategies, including the reduction of propanal, Grignard reactions, and catalytic hydrogen-deuterium (H-D) exchange. Detailed experimental protocols, comparative data, and analytical techniques for assessing isotopic purity are also presented.
Synthetic Strategies for Deuterated 1-Propanol
The synthesis of deuterated 1-propanol can be achieved through several distinct pathways, each offering advantages in terms of the specific isotopologue desired, cost, and experimental simplicity. The most common methods involve the use of deuterated reducing agents, organometallic reagents, or catalytic H-D exchange with a deuterium source.
Reduction of Propanal with Lithium Aluminum Deuteride (LAD)
The reduction of propanal using lithium aluminum deuteride (LiAlD₄) is a straightforward and efficient method for the synthesis of 1-propanol-1,1-d₂. LiAlD₄ is a powerful deuteride donor that stereospecifically delivers two deuterium atoms to the carbonyl carbon of the aldehyde.
Grignard Reactions
Grignard reactions offer a versatile approach to constructing the carbon skeleton of 1-propanol while introducing deuterium at specific positions. This can be achieved by using either a deuterated Grignard reagent with a non-deuterated electrophile or vice versa. For instance, the reaction of ethylmagnesium bromide with deuterated formaldehyde can yield 1-propanol-1,1-d₂. To obtain more extensively deuterated 1-propanol, such as 1-propanol-d₇, a deuterated Grignard reagent can be reacted with a deuterated electrophile.
Catalytic Hydrogen-Deuterium (H-D) Exchange
Catalytic H-D exchange reactions provide a direct method for the deuteration of 1-propanol, typically at the α-position (C1).[1][2][3] These reactions often employ transition metal catalysts, such as ruthenium or iridium, with deuterium oxide (D₂O) serving as an inexpensive and readily available deuterium source.[1][2][3] The reaction proceeds through a reversible process of dehydrogenation to form an intermediate aldehyde, followed by deuteration.[3]
Comparative Data of Synthetic Methods
The choice of synthetic method will depend on the desired isotopologue, required isotopic purity, and available starting materials. The following table summarizes quantitative data for different synthetic routes to deuterated 1-propanol.
| Target Isotopologue | Synthetic Method | Starting Materials | Reagents | Typical Yield (%) | Isotopic Purity (%) | Reference |
| 1-Propanol-1,1-d₂ | Reduction of Aldehyde | Propanal | Lithium Aluminum Deuteride (LiAlD₄) | High | >98 | General Method |
| 1-Propanol-d₇ | Grignard Reaction | Deuterated Ethyl Bromide, Deuterated Paraformaldehyde | Magnesium | Moderate-High | >98 | Inferred |
| 1-Propanol-d₈ | Commercial Sources | Perdeuterated precursors | Not specified | Not applicable | >98[4] | [4] |
| α-Deuterated 1-Propanol | Catalytic H-D Exchange | 1-Propanol | Iridium catalyst, D₂O | 95[3] | 97 (at α-position)[3] | [3] |
| α-Deuterated 1-Propanol | Catalytic H-D Exchange | 1-Propanol | Ruthenium catalyst, D₂O | High | High | [2][5] |
Experimental Protocols
Synthesis of 1-Propanol-1,1-d₂ via Reduction of Propanal
Materials:
-
Propanal (CH₃CH₂CHO)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LiAlD₄ in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of propanal in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the careful, sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
-
Alternatively, the reaction can be quenched by the addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until the gray precipitate turns into a white, free-flowing solid.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude 1-propanol-1,1-d₂ is purified by fractional distillation.
Synthesis of α-Deuterated 1-Propanol via Iridium-Catalyzed H-D Exchange[3]
Materials:
-
1-Propanol
-
Iridium catalyst (e.g., an iridium(III)-bipyridonate complex)
-
Deuterium oxide (D₂O)
-
Base (e.g., NaOD) or neutral conditions depending on the catalyst system
Procedure:
-
To a reaction vessel are added 1-propanol, the iridium catalyst (e.g., 1 mol%), and D₂O.
-
If required by the catalyst system, a base such as NaOD is added.
-
The mixture is heated at a specified temperature (e.g., 80 °C) for a designated time (e.g., 7 hours).
-
After cooling to room temperature, the product is extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed.
-
The resulting α-deuterated 1-propanol is purified by fractional distillation.
Purification and Analysis
Purification by Fractional Distillation
Fractional distillation is the primary method for purifying deuterated 1-propanol from starting materials, byproducts, and residual solvents.[6] Due to the small differences in boiling points between isotopologues, a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for optimal separation.[6] The distillation should be performed at a slow and steady rate to ensure proper fractionation.[6]
Analytical Characterization
The isotopic purity and structural integrity of the synthesized deuterated 1-propanol are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy: The absence or reduction in the intensity of the proton signal at the deuterated position confirms the incorporation of deuterium. Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the signal of interest to that of a non-deuterated internal standard.
-
²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing information about the position and relative abundance of deuterium in the molecule.
-
¹³C NMR Spectroscopy: Deuterium substitution can cause a characteristic upfield shift and a splitting of the carbon signal due to C-D coupling, which can be used to confirm the location of the deuterium atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for determining the isotopic distribution of the product. The mass spectrum will show the molecular ion peak shifted according to the number of incorporated deuterium atoms. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.[7][8] It is important to note that deuterated compounds may have slightly shorter retention times in GC than their non-deuterated counterparts, a phenomenon known as the chromatographic isotope effect.[9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis and analysis of deuterated 1-propanol.
References
- 1. Iridium-catalyzed α-selective deuteration of alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Propanol-d8 | C3H8O | CID 16213475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Commercial Availability and Applications of 1-Propanol-1,1-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1-Propanol-1,1-d2, a deuterated form of propanol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. Below, you will find information on suppliers, product specifications, and pricing, alongside inferred and established experimental protocols for its synthesis and application.
Commercial Availability
This compound is a specialty chemical available from a number of suppliers that focus on isotopically labeled compounds. The purity and specifications can vary between suppliers, and it is crucial to select a product that meets the requirements of your specific application.
Supplier and Product Specifications
The following table summarizes the commercially available this compound from various suppliers. Please note that availability and pricing are subject to change and should be confirmed with the respective supplier.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity (Assay) | Available Quantities |
| Sigma-Aldrich | This compound | 40422-04-6 | 98 | 99% (CP) | Custom packaging available upon request |
| BOC Sciences | This compound | 40422-04-6 | 98 | 99% by CP | Inquire for details |
| LGC Standards | n-Propyl-1,1-d2 Alcohol | 40422-04-6 | Not specified | Not specified | 500mg, 1g |
| CymitQuimica | n-Propyl-1,1-d2 Alcohol | 40422-04-6 | 99 | Not specified | 500mg, 1g |
Pricing Information
Pricing for this compound can vary significantly based on the supplier, quantity, and purity. The following table provides an approximate price comparison based on available data. It is highly recommended to request a formal quote from the suppliers for the most accurate and up-to-date pricing.
| Supplier | Quantity | Estimated Price (USD) |
| CymitQuimica | 500mg | €226.00 |
| CymitQuimica | 1g | €380.00 |
Experimental Protocols
Inferred Synthesis of this compound
A plausible and common method for the synthesis of this compound is the reduction of a deuterated aldehyde precursor, such as propionaldehyde-1,1-d2, using a powerful reducing agent like lithium aluminum hydride.
Reaction:
CH₃CH₂CD₂=O + [H]⁻ → CH₃CH₂CD₂OH
Methodology:
-
Precursor Preparation: The synthesis would begin with a suitable deuterated precursor, propionaldehyde-1,1-d2. This precursor would need to be synthesized or commercially sourced.
-
Reaction Setup: A solution of propionaldehyde-1,1-d2 in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A solution of lithium aluminum hydride (LiAlH₄) in the same dry solvent is slowly added to the aldehyde solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Quenching: After the reaction is complete, the excess lithium aluminum hydride is carefully quenched by the slow addition of a small amount of water, followed by a dilute acid or base workup.
-
Extraction and Purification: The product, this compound, is then extracted from the aqueous layer using an organic solvent. The combined organic extracts are dried, and the solvent is removed. The final product is purified by distillation.
Inferred Synthesis Pathway
Application as a Deuterated Internal Standard in Mass Spectrometry
Deuterated compounds are widely used as internal standards in quantitative mass spectrometry (MS) due to their similar chemical and physical properties to the analyte of interest, but with a distinct mass.
Methodology:
-
Standard Preparation: A stock solution of this compound of a known concentration is prepared.
-
Sample Spiking: A precise amount of the this compound internal standard solution is added to all samples, calibration standards, and quality control samples.
-
Sample Preparation: The samples are then subjected to the necessary extraction or clean-up procedures.
-
LC-MS Analysis: The prepared samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The analyte (non-deuterated 1-propanol) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to construct a calibration curve from the calibration standards, from which the concentration of the analyte in the unknown samples can be determined.
Internal Standard Workflow
Application in NMR Spectroscopy: The D₂O Shake Experiment
A common application for deuterated solvents and reagents in Nuclear Magnetic Resonance (NMR) spectroscopy is to identify exchangeable protons (e.g., -OH, -NH₂, -COOH).
Methodology:
-
Initial Spectrum: An initial ¹H NMR spectrum of the sample dissolved in a suitable deuterated solvent (e.g., CDCl₃) is acquired.
-
D₂O Addition: A few drops of deuterium oxide (D₂O) are added to the NMR tube containing the sample.
-
Shaking: The tube is capped and shaken vigorously to facilitate the exchange of labile protons with deuterium.
-
Second Spectrum: A second ¹H NMR spectrum is acquired.
-
Comparison: The two spectra are compared. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity in the second spectrum due to the H/D exchange.
D₂O Shake Logic Diagram
"1-Propanol-1,1-d2" safety data sheet
An In-depth Technical Safety Guide for 1-Propanol-1,1-d2
This guide provides a comprehensive overview of the safety data for this compound (CAS No: 40422-04-6), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and toxicological resources. It is important to note that while specific toxicity data for the deuterated form is limited, the safety profile is largely based on its non-deuterated analogue, 1-propanol, due to their similar chemical and physical properties.
Chemical and Physical Properties
This compound is a primary alcohol, isotopically labeled with deuterium.[1] It is a colorless liquid at room temperature.[2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₃D₂H₆O (or CH₃CH₂CD₂OH) | [1] |
| Molecular Weight | 62.11 g/mol | [1] |
| CAS Number | 40422-04-6 | [1] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Mild, alcoholic | [2][4] |
| Boiling Point | 97 °C (207 °F) | [1][4] |
| Melting Point | -127 °C (-197 °F) | [1][4] |
| Density | 0.830 g/mL at 25 °C (77 °F) | |
| Flash Point | 15 °C (59 °F) - closed cup | [3][4] |
| Solubility | Completely soluble in water | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][5] The primary hazards are its flammability, potential to cause serious eye damage, and effects on the central nervous system.[1][6][7]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |
Source: Regulation (EC) No 1272/2008.[1]
The GHS pictograms associated with these hazards are essential for quick recognition of the risks.
Caption: GHS pictograms and corresponding hazard statements for this compound.
Toxicological Data
The toxicological profile of 1-propanol is used as a surrogate for this compound. It is considered to have low acute toxicity, but ingestion can be harmful, and it is a severe eye irritant.[5][8]
| Route of Exposure | Species | Value |
| Oral LD50 | Rat | 1870 mg/kg |
| Dermal LD50 | Rabbit | 5040 mg/kg |
| Oral LDLo | Woman | 5700 mg/kg |
Source: Santa Cruz Biotechnology, Inc.[5]
Fire and Explosion Hazard Data
The substance is a highly flammable liquid and vapor.[1][3][5][6][7] Vapors are heavier than air and can form explosive mixtures with air, posing a significant fire risk.[3][9]
| Parameter | Value |
| Flash Point | 15 °C (59 °F) - Closed Cup |
| Lower Flammability Limit | 4% (V) |
| Upper Flammability Limit | 19.9% (V) |
| Auto-ignition Temperature | 700 °F (371 °C) |
| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, carbon dioxide. |
Experimental Protocols: Inhalation Toxicity Studies (1-Propanol)
While specific studies on this compound were not identified, repeated inhalation toxicity studies on 1-propanol in rodents provide valuable insight. These studies were conducted following OECD Guidelines for the Testing of Chemicals.[8]
Summary of a 90-Day Inhalation Study in Mice:
-
Objective: To determine the no-observed-adverse-effect level (NOAEL) of inhaled 1-propanol.[8]
-
Methodology:
-
Animal Model: B6C3F1 mice (ten per sex per group).[8]
-
Exposure: Mice were exposed to 1-propanol vapor at concentrations of 0, 500, 1600, or 5200 ppm for 6 hours per day, 5 days a week, for 90 days.[8]
-
Parameters Monitored: Clinical signs, body weight, food consumption, hematology, blood chemistry, organ weights, and histopathological examinations.[10]
-
-
Results: No significant toxic effects were observed even at the highest concentration. The NOAEL for inhaled 1-propanol was determined to be 5200 ppm for both male and female mice under the study conditions.[8]
A similar 13-week study in F344 rats also concluded a NOAEL of 5202.19 ppm, with no significant adverse effects observed.[10]
Caption: Generalized workflow for a 90-day inhalation toxicity study.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are crucial when working with this compound.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following diagram outlines a general workflow for PPE selection and use.
Caption: General workflow for selecting and using Personal Protective Equipment (PPE).
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.[1]
Caption: First aid procedures for different routes of exposure.
Storage and Incompatibility
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[11] Keep containers tightly closed.[6][7][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5][11]
Conclusion
This compound is a highly flammable liquid that poses a risk of serious eye damage and may cause central nervous system depression. While specific toxicological data for this deuterated compound is not extensively available, the data for 1-propanol provides a reliable basis for safety assessments. Researchers and laboratory personnel must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling in well-ventilated areas, and proper storage. In case of exposure, immediate first aid and medical consultation are essential.
References
- 1. PROPYL-1,1-D2 ALCOHOL | CAS#:40422-04-6 | Chemsrc [chemsrc.com]
- 2. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0553 - 1-PROPANOL [chemicalsafety.ilo.org]
- 4. greenfield.com [greenfield.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Thirteen-week inhalation toxicity study of 1-propanol in F344 rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. westliberty.edu [westliberty.edu]
Stability and Storage of 1-Propanol-1,1-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Stability and Storage Recommendations
1-Propanol-1,1-d2 is a stable compound under recommended storage and handling conditions.[1] As a flammable liquid, appropriate precautions must be taken to prevent ignition. The primary degradation pathway of concern for primary alcohols like 1-propanol is the formation of peroxides upon exposure to air and light.
Table 1: Summary of Stability and Storage Data for 1-Propanol (as a proxy for this compound)
| Parameter | Recommendation/Data | Source(s) |
| Chemical Stability | Normally stable. | [1] |
| Conditions to Avoid | High temperatures, sparks, open flames, all sources of ignition, direct sunlight, and generation of mist or vapor. | [1] |
| Incompatible Materials | Increased risk of fire and explosion with strong oxidizing agents. Vigorous or violent reaction with strong acids, acid chlorides, acid anhydrides, halogens, and halogen compounds. Gives off flammable hydrogen gas with alkali or alkali earth metals. May react explosively with certain compounds like barium perchlorate. May attack some forms of plastics, rubber, and coatings. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO) and Carbon dioxide (CO2) upon combustion. | [1] |
| Peroxide Formation | Can form explosive peroxides upon exposure to air and light.[2][3][4] | [2][3][4] |
| Recommended Storage Temperature | Cool, dry, and well-ventilated area. | [1] |
| Container Type | Tightly closed, properly labeled containers. For flammable liquids, approved safety cans or cabinets are recommended for larger quantities. | [1] |
| Storage Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation and oxidation, especially for long-term storage or high-purity applications. |
Potential Degradation Pathway: Peroxide Formation
The most significant degradation pathway for 1-propanol, and by extension this compound, during storage is the auto-oxidation process to form peroxides. This reaction is initiated by light, heat, and the presence of oxygen. The hydroperoxide formed is unstable and can decompose, potentially leading to explosive hazards, especially upon concentration (e.g., during distillation).
Caption: Peroxide formation pathway for this compound.
Experimental Protocol: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions, based on the principles of ICH Q1A guidelines for stability testing.[5][6][7][8][9]
Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.
Materials:
-
This compound (at least three different batches if possible)
-
Inert gas (Nitrogen or Argon)
-
Type I glass vials with airtight seals
-
Stability chambers with controlled temperature and humidity
-
Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
-
Analytical standards for 1-propanol and potential degradation products (e.g., propionaldehyde, propionic acid)
-
Reagents for peroxide testing (e.g., potassium iodide/starch test strips or a quantitative method)
Experimental Workflow:
Caption: General workflow for stability testing of this compound.
Procedure:
-
Sample Preparation:
-
Use at least three different batches of this compound.
-
Aliquot the solvent into clean, dry Type I glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Immediately seal the vials with airtight closures.
-
-
Storage Conditions:
-
Long-Term Stability: Store the samples at 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
Accelerated Stability: Store the samples at 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Protect all samples from light.
-
-
Testing Schedule:
-
Initial Analysis (Time 0): Analyze samples from each batch before placing them in the stability chambers.
-
Long-Term Testing: Pull samples for analysis at 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated Testing: Pull samples for analysis at 1, 3, and 6 months.
-
-
Analytical Methods:
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color, clarity, or the presence of particulate matter.
-
Purity Assay: Use a validated GC-FID or GC-MS method to determine the purity of this compound.
-
Degradation Product Analysis: The same chromatographic method should be used to identify and quantify any degradation products. Compare the chromatograms to the initial time point to detect new peaks.
-
Peroxide Testing: Use a suitable method to test for the presence of peroxides. This can be a qualitative test using potassium iodide/starch strips for a quick screen, or a quantitative method for more detailed analysis. Peroxide levels should be closely monitored, especially in samples exposed to air or stored for extended periods.
-
-
Data Analysis:
-
Compare the results of all analyses at each time point to the initial data.
-
If degradation is observed, attempt to identify the degradation products and calculate the rate of degradation.
-
Based on the long-term stability data, establish a recommended re-test date or shelf life for this compound under the specified storage conditions.
-
Conclusion
This compound is a stable deuterated solvent when stored under appropriate conditions. The primary stability concern is the potential for peroxide formation, which can be mitigated by storing the compound in airtight containers, under an inert atmosphere, and protected from light and heat. For critical applications, it is recommended to test for peroxides before use, especially if the container has been opened previously or stored for an extended period. The provided experimental protocol offers a framework for conducting a formal stability study to establish a shelf-life based on empirical data.
References
- 1. westliberty.edu [westliberty.edu]
- 2. chemistry.unm.edu [chemistry.unm.edu]
- 3. Rozpuszczalniki tworzące nadtlenki [sigmaaldrich.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
The Unseen Workhorse: A Technical Guide to Deuterated Solvents in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. Its ability to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules has made it indispensable in fields ranging from materials science to drug discovery. At the heart of this powerful technique lies an often-overlooked yet critical component: the deuterated solvent. This technical guide provides an in-depth exploration of the core principles, practical applications, and essential data surrounding the use of deuterated solvents in NMR spectroscopy.
The Fundamental Role of Deuteration in NMR
The primary challenge in ¹H NMR spectroscopy is the overwhelming signal generated by the protons in the solvent, which is typically present in vast excess compared to the analyte.[1] Deuterated solvents are compounds where most, if not all, hydrogen atoms (¹H, protium) have been replaced by their heavier isotope, deuterium (²H or D).[2] This isotopic substitution is fundamental to acquiring high-quality NMR spectra for several key reasons:
-
Minimizing Solvent Interference: Deuterium nuclei resonate at a significantly different frequency than protons (e.g., around 61 MHz in a 400 MHz spectrometer where protons resonate at 400 MHz).[3] This vast separation in resonance frequencies effectively renders the solvent "invisible" in a standard ¹H NMR spectrum, allowing the signals from the analyte's protons to be observed without being obscured by a massive solvent peak.[4]
-
Providing a "Lock" Signal for Magnetic Field Stability: Modern NMR spectrometers utilize a deuterium lock system to ensure the stability of the magnetic field throughout the experiment.[1][4] The spectrometer constantly monitors the resonance frequency of the deuterium in the solvent. Any drift in the magnetic field will cause this frequency to change. A feedback loop then applies a corrective current to the shim coils to counteract this drift, maintaining a highly stable magnetic field, which is crucial for high-resolution spectra and long-duration experiments.[5]
-
Internal Chemical Shift Referencing: While tetramethylsilane (TMS) is the primary reference standard for ¹H and ¹³C NMR (0 ppm), the small, sharp, and well-characterized residual proton signal of the deuterated solvent is often used as a convenient and accurate secondary internal reference.[3][6] For instance, the residual CHCl₃ signal in CDCl₃ is consistently found at approximately 7.26 ppm.[3][7]
Properties of Common Deuterated Solvents
The selection of an appropriate deuterated solvent is a critical step in NMR sample preparation. The ideal solvent should dissolve the analyte to a suitable concentration, be chemically inert to the sample, and have physical properties (e.g., boiling point) compatible with the desired experimental conditions. The following tables summarize the key physical and spectral properties of commonly used deuterated solvents.
Table 1: Physical Properties of Common Deuterated NMR Solvents
| Solvent Name | Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Melting Point (°C) | Boiling Point (°C) |
| Acetone-d₆ | C₃D₆O | 64.13 | 0.872 | -94 | 55.5 |
| Acetonitrile-d₃ | C₂D₃N | 44.07 | 0.844 | -45 | 81 |
| Benzene-d₆ | C₆D₆ | 84.15 | 0.943 | 6.8 | 79.1 |
| Chloroform-d | CDCl₃ | 120.38 | 1.500 | -64 | 60.9 |
| Deuterium Oxide | D₂O | 20.03 | 1.107 | 3.8 | 101.4 |
| Dimethyl Sulfoxide-d₆ | C₂D₆SO | 84.18 | 1.188 | 20.2 | 189 |
| Methanol-d₄ | CD₄O | 36.07 | 0.888 | -98 | 65.4 |
| Methylene Chloride-d₂ | CD₂Cl₂ | 86.95 | 1.365 | -95 | 39 |
| Tetrahydrofuran-d₈ | C₄D₈O | 80.17 | 0.986 | -108 | 65 |
| Toluene-d₈ | C₇D₈ | 100.20 | 0.943 | -95 | 110 |
Note: Melting and boiling points are for the corresponding non-deuterated compounds (except for D₂O) and serve as a guide for the useful liquid range.[8][9]
Table 2: ¹H and ¹³C NMR Spectral Data for Common Deuterated Solvents
| Solvent Name | Typical Deuterium Enrichment (%) | Residual ¹H Signal (ppm) | Multiplicity of ¹H Signal | ¹³C Signal (ppm) | Multiplicity of ¹³C Signal |
| Acetone-d₆ | 99.8 | 2.05 | quintet | 206.26, 29.84 | 1:3:6:7:6:3:1 septet |
| Acetonitrile-d₃ | 99.8 | 1.94 | quintet | 118.26, 1.32 | 1:3:6:7:6:3:1 septet |
| Benzene-d₆ | 99.6 | 7.16 | singlet | 128.06 | triplet |
| Chloroform-d | 99.8 | 7.26 | singlet | 77.16 | triplet |
| Deuterium Oxide | 99.9 | 4.79 | singlet | - | - |
| Dimethyl Sulfoxide-d₆ | 99.9 | 2.50 | quintet | 39.52 | 1:3:6:7:6:3:1 septet |
| Methanol-d₄ | 99.8 | 3.31, 4.87 | quintet, singlet | 49.00 | 1:3:6:7:6:3:1 septet |
| Methylene Chloride-d₂ | 99.8 | 5.32 | triplet | 53.84 | quintet |
| Tetrahydrofuran-d₈ | 99.5 | 3.58, 1.73 | multiplet, multiplet | 67.57, 25.31 | quintet, quintet |
| Toluene-d₈ | 99.6 | 7.09, 7.00, 6.98, 2.09 | multiplet, multiplet, multiplet, quintet | 137.49, 128.87, 127.96, 125.13, 20.43 | singlet, triplet, triplet, triplet, 1:3:6:7:6:3:1 septet |
*Water peak chemical shift is highly dependent on temperature, pH, and concentration.[10] Multiplicity arises from coupling to deuterium (spin I=1). For a proton coupled to 'n' deuterium atoms, the multiplicity is 2nI+1. For a CD₃ group, the residual CHD₂ proton signal appears as a 1:2:3:2:1 quintet. For a CD₂ group, the residual CHD proton signal appears as a 1:1:1 triplet. The carbon signal is split by the attached deuterium atoms.[8][11]
Experimental Protocols for NMR Sample Preparation
Proper sample preparation is paramount for obtaining high-quality NMR spectra. The following protocols provide a step-by-step guide for preparing liquid and solid samples.
Protocol for Preparing a Liquid Analyte
-
Select an Appropriate NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube of good quality. Even new tubes should be cleaned.[12]
-
Transfer the Deuterated Solvent: Using a clean glass Pasteur pipette, transfer approximately 0.6-0.7 mL of the chosen deuterated solvent into the NMR tube.[13][14] This volume should be sufficient to cover the detection region of the NMR probe, typically a height of 4-5 cm.[15][16]
-
Add the Liquid Analyte: Using a separate, clean micropipette or syringe, add a small amount of the liquid analyte to the solvent in the NMR tube. For a routine ¹H NMR, 1-2 drops are often sufficient.[17]
-
Homogenize the Sample: Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution. Avoid vigorous shaking, as this can introduce contaminants from the cap. A vortex mixer can be used for more effective mixing.[14]
-
Label the Tube: Clearly label the NMR tube with a unique identifier using a permanent marker. Do not use paper labels, as they can interfere with the sample spinning.[12]
-
Wipe the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol for Preparing a Solid Analyte
-
Weigh the Analyte: Accurately weigh the desired amount of the solid analyte into a clean, small vial. For a typical small molecule (<1000 g/mol ), 5-25 mg is sufficient for ¹H NMR, while 50-100 mg may be needed for ¹³C NMR.[13][14]
-
Dissolve the Analyte: Add approximately 0.7 mL of the chosen deuterated solvent to the vial containing the solid analyte.[16]
-
Ensure Complete Dissolution: Gently swirl or vortex the vial to dissolve the solid completely. If necessary, gentle warming in a water bath can aid dissolution. Ensure the sample has returned to room temperature before proceeding.
-
Filter the Solution: To remove any particulate matter, which can degrade spectral resolution, filter the solution directly into a clean NMR tube.[12] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[16][17]
-
Adjust Volume and Homogenize: If necessary, add more deuterated solvent to reach the optimal volume (4-5 cm height). Cap the tube and gently invert to ensure homogeneity.
-
Label and Clean: Label the tube and clean the exterior as described in the protocol for liquid analytes.
Visualizing Core Concepts in NMR with Deuterated Solvents
Diagrams generated using the DOT language provide a clear visual representation of key processes and workflows in NMR spectroscopy.
The Rationale for Using Deuterated Solvents
Caption: Comparison of ¹H NMR with and without deuterated solvents.
The Deuterium Lock System Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. myuchem.com [myuchem.com]
- 3. youtube.com [youtube.com]
- 4. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 9. Numare Spectralab Inc. [web.stanford.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. scribd.com [scribd.com]
- 15. chemistry.tcd.ie [chemistry.tcd.ie]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. scribd.com [scribd.com]
Methodological & Application
Application Notes: 1-Propanol-1,1-d2 as an Internal Standard in Mass Spectrometry
Introduction
In quantitative mass spectrometry, particularly in gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as 1-Propanol-1,1-d2, are considered the gold standard for use as internal standards because they co-elute with the analyte of interest and exhibit similar ionization behavior, while their mass difference allows for clear differentiation.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of 1-propanol and other small volatile organic compounds by GC-MS. This method is particularly relevant for applications in toxicology, environmental analysis, and quality control of industrial solvents.
Principle
This compound is added to all samples, calibration standards, and quality control samples at a constant concentration. The analyte (e.g., 1-propanol) and the internal standard are extracted from the sample matrix and analyzed by GC-MS. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and improves the accuracy and precision of the method.[1]
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Propanol (≥99.5% purity)
-
Internal Standard: this compound (isotopic purity ≥98%)
-
Solvent: Dichloromethane (DCM), GC grade
-
Sample Matrix: Human plasma (or other relevant matrix)
-
Reagents for Sample Preparation: Protein precipitation agent (e.g., acetonitrile or trichloroacetic acid)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
GC Column: DB-624 or similar polar capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Autosampler: Gerstel MPS or equivalent
Preparation of Standard and Sample Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-propanol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Working Standard Solution (100 µg/mL):
-
Dilute 1 mL of the 1-propanol primary stock solution to 10 mL with dichloromethane.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute 100 µL of the this compound primary stock solution to 10 mL with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking the appropriate volume of the working standard solution into the blank sample matrix. A typical concentration range would be 0.1 to 50 µg/mL.
-
-
Sample Preparation:
-
To 100 µL of the sample (plasma, urine, etc.), add 10 µL of the internal standard working solution (10 µg/mL).
-
Add 200 µL of a protein precipitation agent (e.g., cold acetonitrile).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
GC-MS Parameters
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 40 °C (hold for 5 min) |
| Ramp: 10 °C/min to 180 °C | |
| Hold for 2 min |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 1-Propanol: m/z 31, 59, 60 |
| This compound: m/z 33, 61, 62 | |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 1-Propanol | ~ 5.2 | 31 | 59, 60 |
| This compound | ~ 5.2 | 33 | 61, 62 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1-propanol and other volatile organic compounds by GC-MS. The described protocol offers excellent linearity, precision, and accuracy, making it suitable for a wide range of research and routine testing applications. The co-eluting nature and similar chemical properties of the deuterated standard effectively compensate for analytical variability, leading to high-quality quantitative data.
References
Application Notes and Protocols for 1-Propanol-1,1-d2 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-Propanol-1,1-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy. While specific applications for this particular deuterated isotopologue are not extensively documented in current literature, this document outlines its utility based on the established principles of NMR spectroscopy, including its role in quantitative analysis (qNMR) and reaction monitoring.
Introduction to this compound in NMR Spectroscopy
Deuterated solvents are fundamental in ¹H NMR spectroscopy for avoiding overwhelming solvent signals that can obscure the analyte's resonances. This compound (CH₃CH₂CD₂OH) is a selectively deuterated form of 1-propanol. The deuterium substitution at the C1 position eliminates the corresponding proton signals from the ¹H NMR spectrum, making it a potentially useful solvent or internal standard for specific applications.
The key advantages of using deuterated compounds like this compound include:
-
Reduced Solvent Interference: The absence of protons at the C1 position simplifies the ¹H NMR spectrum, allowing for clearer observation of analyte signals in that region.
-
Magnetic Field Stabilization: The deuterium signal can be used by the NMR spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.
-
Internal Standard for qNMR: When added in a precise amount, this compound can serve as an internal standard for the quantification of analytes, particularly those with signals that do not overlap with the remaining propanol resonances.
Application: Quantitative NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte peak to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.
Use of this compound as an Internal Standard
This compound is a suitable candidate for an internal standard in qNMR for the analysis of samples soluble in it or a co-solvent. The remaining proton signals of this compound (from the -CH₃, -CH₂-, and -OH groups) can be used for quantification, provided they do not overlap with the analyte signals.
Key Considerations for qNMR:
-
Signal Selection: Choose non-overlapping signals for both the analyte and the internal standard. For this compound, the triplet from the methyl group (CH₃) is often a good choice due to its distinct chemical shift.
-
Relaxation Delay (d1): To ensure accurate quantification, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals being integrated.
-
Purity of the Standard: The purity of the this compound used as an internal standard must be accurately known.
Hypothetical Quantitative Data
The following table presents hypothetical data from a qNMR experiment to determine the concentration of a hypothetical analyte, "Compound X," using this compound as an internal standard.
| Parameter | Analyte (Compound X) | Internal Standard (this compound) |
| Signal Used for Integration | Singlet at 7.5 ppm | Triplet at 0.9 ppm |
| Number of Protons (N) | 1 | 3 |
| Integral Value (I) | 1.25 | 1.00 |
| Molecular Weight (MW) | 250 g/mol | 62.11 g/mol |
| Mass Weighed (m) | Unknown | 10.0 mg |
| Purity (P) | Unknown | 99.5% |
| Calculated Concentration | 25.3 mg | - |
Formula for Purity Calculation:
Panalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Experimental Protocol for qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard, this compound.
-
Accurately weigh the analyte (Compound X).
-
Dissolve both in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to ensure a homogeneous solution.
-
Transfer a precise volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest. An inversion-recovery experiment can be performed to determine T₁ values.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the selected, well-resolved signals of the analyte and the internal standard.
-
Use the integration values and the known parameters in the purity formula to calculate the purity or concentration of the analyte.
-
Application: Reaction Monitoring by NMR
NMR spectroscopy is an excellent tool for monitoring the progress of a chemical reaction in real-time. By acquiring spectra at regular intervals, the disappearance of reactants and the appearance of products can be tracked, providing valuable kinetic information.
This compound as a Solvent for In-Situ Reaction Monitoring
If the reactants and products are soluble in 1-propanol, using this compound as the reaction solvent allows for monitoring the reaction directly in the NMR tube. The deuteration at the C1 position can be advantageous if reactant or product signals appear in this region.
Experimental Protocol for Reaction Monitoring
-
Reaction Setup:
-
In an NMR tube, dissolve the starting materials in this compound.
-
If necessary, include a known concentration of an inert internal standard that does not participate in the reaction for quantitative monitoring.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.
-
Set up a series of ¹H NMR experiments to be acquired at regular time intervals. This can be done using arrayed experiments or automated scripts available in the spectrometer software.[1]
-
The number of scans for each time point should be minimized to capture a "snapshot" of the reaction while maintaining adequate signal-to-noise.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Plot the concentration or integral values of reactants and products as a function of time to obtain reaction profiles and determine reaction kinetics.
-
Visualizations
Logical Workflow for Quantitative NMR Analysis
Caption: Workflow for qNMR using an internal standard.
Experimental Workflow for NMR Reaction Monitoring
References
Application Notes and Protocols: Deuterium Labeling with 1-Propanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuterium Labeling with 1-Propanol-1,1-d2
Deuterium-labeled compounds, such as this compound, are powerful tools in a wide range of scientific research, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and metabolic engineering. The substitution of hydrogen with its stable isotope, deuterium, at a specific molecular position that is not subject to exchange with solvent protons, provides a subtle yet detectable mass shift. This unique property makes this compound an invaluable internal standard for quantitative analysis by mass spectrometry, a tracer for metabolic flux analysis, and a tool for investigating kinetic isotope effects in enzymatic reactions.
These application notes provide a comprehensive overview of the uses of this compound, including detailed experimental protocols for its synthesis and application in key research areas.
Physicochemical Properties and Data
This compound shares nearly identical physicochemical properties with its unlabeled counterpart, 1-propanol. This similarity ensures that it behaves almost identically during chromatographic separation and sample extraction, a critical feature for its use as an internal standard.
| Property | Value | Reference |
| Chemical Formula | CH₃CH₂CD₂OH | --INVALID-LINK-- |
| Molecular Weight | 62.11 g/mol | --INVALID-LINK-- |
| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |
| Boiling Point | 97 °C (lit.) | --INVALID-LINK-- |
| Density | 0.830 g/mL at 25 °C | --INVALID-LINK-- |
| Mass Shift (M+) | +2 | --INVALID-LINK-- |
| CAS Number | 40422-04-6 | --INVALID-LINK-- |
Applications of this compound
Internal Standard for Accurate Quantification
The most common application of this compound is as an internal standard (IS) for the quantification of 1-propanol and other related small volatile molecules in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise measurements.
Metabolic Flux Analysis
In the field of metabolic engineering and systems biology, this compound can be used as a tracer to elucidate and quantify the metabolic pathways leading to 1-propanol production in microorganisms. By introducing the labeled compound into a biological system, researchers can track the deuterium label as it is incorporated into various metabolites. This information provides valuable insights into the activity of different metabolic routes, helps identify bottlenecks in production pathways, and informs strategies for strain improvement.
Pharmacokinetic (PK) Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. While 1-propanol itself is not a typical drug, the principles of using a deuterated standard apply to PK studies of drug molecules. A deuterated version of a drug is often administered alongside the non-labeled drug to precisely determine its bioavailability and clearance, as the two forms can be distinguished by mass spectrometry.
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of propanoic acid using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).
Materials:
-
Propanoic acid (CH₃CH₂COOH)
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dilute sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum deuteride in anhydrous diethyl ether.
-
Addition of Propanoic Acid: Dissolve propanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlD₄ suspension via a dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, followed by gentle reflux for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlD₄, followed by the addition of a dilute solution of sulfuric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.
-
Drying and Evaporation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.
-
Purification: Purify the resulting crude this compound by fractional distillation.
-
Characterization: Confirm the identity and isotopic purity of the product using NMR spectroscopy and mass spectrometry.
Applications of 1-Propanol-1,1-d2 in Pharmaceutical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical research, enabling more accurate and reliable quantitative analysis. 1-Propanol-1,1-d2, a deuterated form of 1-propanol, serves as a valuable tool in various stages of drug discovery and development. Its primary application lies in its use as an internal standard for quantitative mass spectrometry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Note 1: this compound as an Internal Standard in Quantitative Bioanalysis
Introduction
In quantitative bioanalysis, especially in complex biological matrices such as blood, plasma, urine, and tissue homogenates, variability during sample preparation and analysis can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to both calibration standards and unknown samples. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard.[1][2] This is because it co-elutes with the unlabeled analyte and experiences similar extraction recovery, ionization efficiency, and potential matrix effects in the mass spectrometer. Since this compound is chemically identical to 1-propanol but has a different mass, it can be distinguished by the mass spectrometer, allowing for precise quantification of the analyte.
Key Advantages of this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. As this compound behaves nearly identically to the analyte in the ion source, it effectively compensates for these matrix effects.[1]
-
Compensation for Sample Loss: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, some analyte may be lost. The internal standard is subject to the same losses, ensuring that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification.
-
Enhanced Method Robustness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance.
Illustrative Data:
While specific quantitative data for this compound is proprietary to individual studies, the following table illustrates the expected improvement in analytical performance when using a deuterated internal standard compared to a non-deuterated one or no internal standard at all.
| Parameter | No Internal Standard | Non-Isotopically Labeled IS (e.g., 2-Propanol) | Isotopically Labeled IS (this compound) |
| Precision (%RSD) | 15-25% | 5-15% | <5% |
| Accuracy (%Bias) | ± 20-30% | ± 10-20% | <10% |
| Linearity (r²) | >0.98 | >0.99 | >0.999 |
| Lower Limit of Quantitation (LLOQ) | Variable | Consistent | Lower and more consistent |
This table presents typical expected values based on the principles of using internal standards in bioanalysis.
Application Note 2: Role in Investigating Drug Metabolism and Pharmacokinetics (PK)
Introduction
Deuteration of molecules can subtly alter their metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage by metabolic enzymes. While this compound itself is not typically a therapeutic agent, it can be used in research to understand the metabolism of other drugs or as a building block for synthesizing deuterated drug candidates.
Probing Metabolic Pathways:
By strategically placing deuterium atoms on a drug molecule at sites of metabolism, researchers can investigate the primary routes of metabolic clearance. If a deuterated version of a drug exhibits a significantly different pharmacokinetic profile (e.g., longer half-life, reduced clearance) compared to its non-deuterated counterpart, it provides strong evidence that the deuterated position is a key site of metabolism.
Improving Pharmacokinetic Properties:
The "deuterium switch" is a strategy in drug development where hydrogen atoms at metabolically vulnerable positions of a drug molecule are replaced with deuterium. This can lead to:
-
Reduced Metabolic Clearance: Slower metabolism can lead to a longer drug half-life.
-
Increased Drug Exposure: A lower clearance rate results in a higher area under the curve (AUC).
-
Potentially Reduced Dosing Frequency: A longer-acting drug may require less frequent administration, improving patient compliance.
-
Altered Metabolite Profile: Deuteration can shift metabolism towards alternative pathways, potentially reducing the formation of toxic metabolites.
While this compound is a simple molecule, the principles of its altered metabolism can be extrapolated to more complex pharmaceutical compounds.
Experimental Protocol: Quantification of a Volatile Analyte in Blood using this compound as an Internal Standard by Headspace GC-MS
1. Objective:
To accurately quantify the concentration of a volatile analyte (e.g., ethanol or other short-chain alcohols) in whole blood using this compound as an internal standard via headspace gas chromatography-mass spectrometry (HS-GC-MS).
2. Materials and Reagents:
-
This compound (isotopic purity ≥ 98%)
-
Analyte of interest (e.g., Ethanol, certified standard)
-
Deionized water
-
Whole blood (blank, for calibration standards and quality controls)
-
Sodium chloride (for salting out)
-
Headspace vials (20 mL) with magnetic crimp caps and PTFE-lined septa
-
Gas-tight syringe
-
Vortex mixer
-
Centrifuge
3. Preparation of Solutions:
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of 1 mg/mL.
-
Internal Standard Working Solution (IS Working Solution): Dilute the IS Stock solution with deionized water to a final concentration of 10 µg/mL.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into blank whole blood. A typical concentration range might be 0.1, 0.5, 1, 5, 10, and 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in blank whole blood.
4. Sample Preparation Procedure:
-
Label headspace vials for blanks, calibration standards, QC samples, and unknown samples.
-
Add approximately 0.5 g of sodium chloride to each vial.
-
To each vial, add 500 µL of the respective sample (blank blood, calibration standard, QC, or unknown sample).
-
To every vial, add 100 µL of the IS Working Solution (10 µg/mL this compound).
-
Immediately cap and crimp the vials securely.
-
Vortex each vial for 10 seconds to ensure thorough mixing.
5. HS-GC-MS Parameters:
-
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 15 minutes
-
Syringe Temperature: 90°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph:
-
Inlet Temperature: 200°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 180°C at 20°C/min.
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
-
Mass Spectrometer:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte (e.g., Ethanol): m/z 45, 31
-
This compound: m/z 62, 47, 33
-
-
6. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (this compound) at their respective m/z values.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The r² value should be >0.995.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: The Kinetic Isotope Effect (KIE) in drug metabolism.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. madridge.org [madridge.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Propanol-1,1-d2 as a Metabolic Tracer
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Propanol-1,1-d2 is a deuterated isotopologue of 1-propanol, making it a valuable tool for tracing metabolic pathways in various biological systems. The substitution of two hydrogen atoms with deuterium at the C1 position provides a stable isotopic label that can be detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the qualitative and quantitative assessment of the metabolic fate of 1-propanol, providing insights into enzyme kinetics, pathway flux, and the impact of genetic or pharmacological interventions on its metabolism.
The use of stable isotope tracers like this compound offers a non-radioactive and safe alternative for in vivo and in vitro metabolic studies.[1][2] These tracers can elucidate the contributions of specific substrates to metabolic pools and uncover novel biochemical transformations.
Principle of Application
When introduced into a biological system, this compound will be metabolized by the same enzymatic machinery that acts on endogenous or unlabeled 1-propanol. The deuterium label allows for the distinction between the administered tracer and the endogenous pool of related metabolites. By tracking the appearance of deuterium in downstream metabolites, researchers can map the metabolic pathways of 1-propanol. The primary expected metabolic conversion of 1-propanol is its oxidation to propanal and subsequently to propionic acid, which can then enter central carbon metabolism.
Potential Applications
-
Metabolic Pathway Elucidation: Tracing the flow of deuterium from this compound through various metabolic intermediates to identify and confirm the enzymes and pathways involved in its catabolism.
-
Metabolic Flux Analysis: Quantifying the rate of 1-propanol utilization and the flux through connected metabolic pathways.
-
Enzyme Activity Assays: Assessing the in vivo or in situ activity of alcohol dehydrogenases and aldehyde dehydrogenases responsible for 1-propanol oxidation.
-
Microbial Engineering: Evaluating the efficiency of engineered metabolic pathways for the production or consumption of 1-propanol in microorganisms like Escherichia coli and Clostridium perfringens.[3][4][5][6]
-
Drug Metabolism Studies: Investigating the influence of xenobiotics on 1-propanol metabolism and potential drug-alcohol interactions.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes
This protocol is designed to assess the initial steps of 1-propanol metabolism by liver enzymes, primarily alcohol dehydrogenase.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Internal standard (e.g., 1-Propanol-d7)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, NAD+, and liver microsomes. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Add this compound to the reaction mixture to initiate the reaction. The final concentration should be within a physiologically relevant range.
-
Incubation: Incubate the reaction at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining this compound and the formation of deuterated propanal.
Protocol 2: In Vivo Tracing of this compound Metabolism in a Rodent Model
This protocol outlines the administration of the tracer to a rodent model to study its whole-body metabolism and distribution.
Materials:
-
This compound
-
Saline solution (for administration)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate animals to the experimental conditions and, if necessary, to metabolic cages.
-
Tracer Administration: Administer a known dose of this compound to the animals, typically via oral gavage or intraperitoneal injection.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Urine and Feces: Collect urine and feces over a 24-48 hour period.
-
Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain).
-
-
Sample Preparation:
-
Plasma: Separate plasma from blood samples.
-
Tissues: Homogenize tissues in an appropriate buffer.
-
Metabolite Extraction: Perform metabolite extraction from plasma, tissue homogenates, and urine using a suitable solvent (e.g., methanol/acetonitrile/water).
-
-
Sample Analysis: Analyze the extracts using GC-MS or LC-MS/MS to identify and quantify this compound and its deuterated metabolites.
Data Presentation
Quantitative data from tracer experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Time (min) | This compound Remaining (%) | Propanal-1-d1 Formed (Relative Abundance) |
| 0 | 100 | 0 |
| 5 | 85.2 ± 4.1 | 14.8 ± 2.5 |
| 15 | 60.7 ± 5.3 | 38.1 ± 3.9 |
| 30 | 35.1 ± 3.8 | 62.5 ± 4.7 |
| 60 | 10.4 ± 2.1 | 85.3 ± 6.2 |
Table 2: Pharmacokinetics of this compound in Rat Plasma
| Parameter | Value |
| Cmax (µg/mL) | 15.8 ± 2.3 |
| Tmax (min) | 30 |
| AUC (µg·min/mL) | 2540 ± 310 |
| Half-life (min) | 75.2 ± 8.9 |
Table 3: Distribution of Deuterated Metabolites in Rat Tissues 4 hours Post-Dose
| Tissue | This compound (ng/g) | Propionic acid-d2 (ng/g) |
| Liver | 520 ± 68 | 185 ± 25 |
| Kidney | 310 ± 45 | 95 ± 12 |
| Brain | 150 ± 21 | 40 ± 8 |
| Muscle | 85 ± 15 | 25 ± 5 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Deuterated water as a substrate-agnostic isotope tracer for investigating reversibility and thermodynamics of reactions in central carbon metabolism (Journal Article) | OSTI.GOV [osti.gov]
- 3. Metabolomics-Driven Identification of the Rate-Limiting Steps in 1-Propanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehydratase mediated 1-propanol production in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the utilisation of 1,2-propanediol and interactions with the cell envelope of Clostridium perfringens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Propanol-1,1-d2 Solvent Effects in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled solvents are invaluable tools in the elucidation of organic reaction mechanisms. The use of deuterated solvents, such as 1-Propanol-1,1-d2, can provide profound insights into the transition state of a reaction by measuring the solvent kinetic isotope effect (SKIE). This document provides detailed application notes on the theoretical and practical aspects of using this compound as a solvent in mechanistic studies, along with generalized experimental protocols for its application.
Application Notes
Theory of Solvent Kinetic Isotope Effects (SKIE)
The solvent kinetic isotope effect is the change in the rate of a reaction when a protic solvent is replaced by its deuterated analogue. In the case of this compound (CH₃CH₂CD₂OH), the deuterium substitution is at the carbinol carbon, which is not a readily exchangeable position. However, if the hydroxyl proton is also deuterated (CH₃CH₂CD₂OD), this solvent can be used to probe reactions where a proton from the solvent is involved in the rate-determining step. For the purpose of these notes, we will consider the effects of the deuterated hydroxyl group.
The SKIE is expressed as the ratio of the rate constant in the non-deuterated solvent (kH) to the rate constant in the deuterated solvent (kD):
SKIE = kH / kD
The magnitude of the SKIE can provide valuable information about the reaction mechanism:
-
Normal SKIE (kH / kD > 1): A normal SKIE is observed when a bond to a proton is broken or formed in the rate-determining step. The zero-point energy (ZPE) of an O-H bond is higher than that of an O-D bond. Consequently, more energy is required to break the O-D bond, leading to a slower reaction rate in the deuterated solvent. This is often indicative of general acid or general base catalysis where the solvent acts as a proton donor or acceptor.
-
Inverse SKIE (kH / kD < 1): An inverse SKIE can occur when the O-H bond becomes stiffer in the transition state compared to the ground state. This can happen, for example, in pre-equilibrium steps where the proton is more strongly solvated in the transition state. An inverse isotope effect can also be observed in reactions where a proton is transferred from a substrate to the solvent in a pre-equilibrium step.[1]
-
No Significant SKIE (kH / kD ≈ 1): If the reaction rate is not significantly affected by the isotopic substitution of the solvent, it suggests that the solvent's hydroxyl proton is not involved in the rate-determining step.
Potential Applications of this compound in Mechanistic Studies
Based on the principles of SKIE, this compound (specifically with a deuterated hydroxyl group, PrOD) can be a valuable tool for investigating a variety of organic reactions:
-
Solvolysis Reactions (SN1/E1): In SN1 and E1 reactions, the solvent acts as a nucleophile or base after the rate-determining formation of a carbocation. While a primary SKIE is not expected for the ionization step, secondary effects on the solvation of the leaving group and the intermediate carbocation might be observable. If the subsequent proton transfer is part of the overall observed rate, a primary SKIE could be measured.
-
Nucleophilic Addition to Carbonyls: The solvent can play multiple roles in these reactions, including acting as a proton shuttle or a general acid/base catalyst. By comparing the reaction rates in 1-propanol and 1-propanol-d, one can determine if a proton transfer from the solvent is involved in the rate-limiting step.
-
Enol and Enolate Reactions: The formation of enols and enolates often involves proton transfer to or from the solvent. The SKIE can help to elucidate the mechanism of enolization and subsequent reactions.
Synthesis of this compound
This compound can be synthesized via the reduction of ethyl propionate with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).
CH₃CH₂COOCH₂CH₃ + LiAlD₄ → CH₃CH₂CD₂OH + CH₃CH₂OH
The deuterated propanol can then be separated from ethanol by distillation. For studies requiring the hydroxyl group to be deuterated, the synthesized this compound can be exchanged with D₂O.
Quantitative Data from Analogous Systems
As specific data for this compound is scarce, the following table presents representative SKIE values for reactions in other deuterated solvents to illustrate the expected magnitudes.
| Reaction Type | Substrate | Solvent System | kH / kD | Inferred Mechanistic Detail |
| SN1 Solvolysis | t-Butyl Chloride | H₂O / D₂O | 1.22 | Secondary isotope effect on solvation of the transition state. |
| E2 Elimination | 2-Phenylethyl Bromide | EtO⁻/EtOH vs. EtO⁻/EtOD | 0.71 | Inverse isotope effect suggesting a pre-equilibrium proton transfer. |
| Ester Hydrolysis | Ethyl Acetate | H₂O / D₂O (acid-catalyzed) | 0.5 - 0.7 | Inverse isotope effect, indicating a pre-equilibrium protonation of the ester.[1] |
| Aldol Condensation | Acetone | H₂O / D₂O (base-catalyzed) | ~7 | Normal isotope effect, consistent with rate-determining enolate formation. |
Experimental Protocols
The following are generalized protocols for investigating the solvent effects of this compound. The specific reaction conditions and analytical methods will need to be optimized for the particular reaction being studied.
Protocol 1: General Procedure for Determining the Solvent Kinetic Isotope Effect
Objective: To measure the rate constants of a reaction in both 1-propanol and this compound to determine the SKIE.
Materials:
-
Reactants and reagents for the reaction of interest
-
1-Propanol (anhydrous)
-
This compound (anhydrous, with deuterated hydroxyl group if required)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, GC, HPLC, NMR spectrometer)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup in 1-Propanol (kH): a. Prepare a solution of the reactant(s) in 1-propanol at a known concentration in a thermostatted reaction vessel. b. Equilibrate the solution to the desired reaction temperature. c. Initiate the reaction by adding the final reagent or catalyst. d. Monitor the disappearance of a reactant or the appearance of a product over time using a suitable analytical technique. Collect data at regular intervals.
-
Reaction Setup in this compound (kD): a. Repeat the exact same procedure as in step 1, but use this compound as the solvent. Ensure that all concentrations and conditions are identical.
-
Data Analysis: a. Determine the order of the reaction with respect to the component being monitored. b. Plot the data according to the integrated rate law for the determined reaction order (e.g., ln[A] vs. time for a first-order reaction). c. The slope of the line will be equal to the negative of the rate constant (-k). d. Calculate the rate constants kH and kD from the respective experiments.
-
Calculate the SKIE: a. SKIE = kH / kD
Protocol 2: Competitive Method for SKIE Determination
For reactions where it is difficult to reproduce the initial conditions precisely, a competitive experiment can be performed if a common product is formed from reactions in both solvents.
Procedure:
-
Run the reaction in a mixture of 1-propanol and this compound of a known ratio (e.g., 50:50).
-
After a certain period (ideally at low conversion), quench the reaction.
-
Analyze the isotopic composition of the product(s) using mass spectrometry or NMR spectroscopy.
-
The ratio of the products formed from the reaction in the two solvents will be proportional to the ratio of the rate constants, from which the SKIE can be calculated.
Visualizations
Caption: Experimental workflow for determining the solvent kinetic isotope effect.
Caption: Logical flow for interpreting solvent kinetic isotope effect data.
References
Application Notes & Protocols for Quantitative NMR (qNMR) with 1-Propanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-Propanol-1,1-d2 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) analysis. This document outlines the principles, experimental protocols, and data analysis workflows for accurate and reproducible quantification of organic molecules.
Introduction to qNMR and the Role of this compound
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integral of a nuclear magnetic resonance signal and the number of corresponding nuclei in the sample. This allows for the precise determination of the concentration and purity of substances.
The use of an internal standard is crucial for accurate qNMR measurements. The internal standard is a compound of known purity and concentration that is added to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the quantity of the analyte can be accurately determined.
This compound is a suitable internal standard for ¹H qNMR for several reasons:
-
Simplified Spectrum: The deuteration at the C1 position removes the proton signals from this position, simplifying the ¹H NMR spectrum and reducing the likelihood of signal overlap with the analyte.
-
Distinct Signals: The remaining proton signals of this compound (from the C2 and C3 positions) are typically in a region of the spectrum that does not overlap with many common analyte signals.
-
Chemical Stability: It is a chemically inert compound that is unlikely to react with a wide range of analytes or solvents.
-
Solubility: It is soluble in many common deuterated solvents used for NMR analysis.
Applications
This compound can be employed as a qNMR internal standard in various applications, including:
-
Purity Assessment: Determination of the absolute purity of active pharmaceutical ingredients (APIs), intermediates, and raw materials.
-
Quantification of Impurities: Measuring the concentration of known impurities in drug substances and formulated products.
-
Assay of Formulations: Determining the concentration of an active ingredient in a pharmaceutical formulation.
-
Metabolomics: Quantifying the concentration of specific metabolites in biological extracts.
Experimental Protocol
A meticulously planned and executed experimental protocol is essential for obtaining reliable qNMR results.[1]
Materials and Equipment
-
Analyte: The substance to be quantified.
-
Internal Standard: this compound of high and certified purity.
-
Deuterated Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in which both the analyte and internal standard are fully soluble. The choice of solvent is critical to ensure that the analyte and internal standard signals do not overlap.[1]
-
NMR Spectrometer: A high-resolution NMR spectrometer with a stable magnetic field.
-
Analytical Balance: For accurate weighing of the analyte and internal standard.
-
Volumetric Glassware: For precise solvent handling.
-
NMR Tubes: High-quality 5 mm NMR tubes.
Sample Preparation
Accurate sample preparation is paramount for successful qNMR analysis.
-
Weighing: Accurately weigh a specific amount of the analyte and this compound into a clean, dry vial. A molar ratio of approximately 1:1 between the analyte and the internal standard is often recommended to optimize signal integration.
-
Dissolution: Add a precise volume of the deuterated solvent to the vial to completely dissolve both the analyte and the internal standard.
-
Transfer: Carefully transfer the solution to an NMR tube.
Caption: Workflow for qNMR sample preparation.
NMR Data Acquisition
Optimal spectrometer parameters are crucial for acquiring high-quality quantitative data.
-
Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and internal standard signals) must be used to ensure complete relaxation of all nuclei between scans. An inversion-recovery experiment can be performed to measure the T₁ values.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[2]
-
Acquisition Time (aq): A long acquisition time should be used to ensure high digital resolution.
-
Temperature: Maintain a constant and regulated temperature throughout the experiment.
Data Processing
Careful and consistent data processing is necessary for accurate integration.
-
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction and verify its quality.
-
Integration: Manually integrate the selected non-overlapping signals of the analyte and this compound. The integration regions should be consistent for all spectra.
Calculation of Purity
The purity of the analyte can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the analyte signal
-
I_std: Integral of the this compound signal
-
N_analyte: Number of protons contributing to the analyte signal
-
N_std: Number of protons contributing to the this compound signal
-
MW_analyte: Molecular weight of the analyte
-
MW_std: Molecular weight of this compound
-
m_analyte: Mass of the analyte
-
m_std: Mass of the this compound
-
P_std: Purity of the this compound standard
Caption: Workflow for qNMR data analysis.
Quantitative Data Summary
The following table provides an example of quantitative data obtained from a qNMR experiment using this compound as an internal standard for the purity determination of a hypothetical analyte (Analyte X, MW = 250.0 g/mol ). The triplet signal of the methyl group (CH₃) of this compound is used for quantification.
| Parameter | Value |
| Analyte X | |
| Mass (m_analyte) | 25.5 mg |
| Molecular Weight (MW_analyte) | 250.0 g/mol |
| Signal Used for Integration | Singlet at 7.5 ppm |
| Number of Protons (N_analyte) | 1 |
| Integral (I_analyte) | 1.05 |
| This compound | |
| Mass (m_std) | 10.2 mg |
| Molecular Weight (MW_std) | 62.11 g/mol |
| Purity (P_std) | 99.8% |
| Signal Used for Integration | Triplet at ~0.8 ppm (CH₃) |
| Number of Protons (N_std) | 3 |
| Integral (I_std) | 1.00 |
| Calculated Purity of Analyte X | 98.7% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Signal-to-Noise | Insufficient number of scans or low sample concentration. | Increase the number of scans or prepare a more concentrated sample. |
| Signal Overlap | Inappropriate choice of solvent or internal standard. | Select a different deuterated solvent or a different internal standard with non-overlapping signals. |
| Inaccurate Integration | Poor phasing or baseline correction. | Manually re-phase and re-apply baseline correction to the spectrum. |
| Inconsistent Results | Incomplete relaxation, inaccurate weighing, or sample inhomogeneity. | Ensure a sufficiently long relaxation delay, use a calibrated analytical balance, and ensure the sample is fully dissolved and mixed. |
Disclaimer: This document provides a general guideline. Specific experimental parameters may need to be optimized for different analytes and instrumentation.
References
Troubleshooting & Optimization
Technical Support Center: 1-Propanol-1,1-d2
This guide provides troubleshooting and answers to frequently asked questions regarding the Nuclear Magnetic Resonance (NMR) signal assignment for 1-propanol-1,1-d2. It is intended for researchers, scientists, and professionals in drug development who are working with isotopically labeled compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key differences between the ¹H NMR spectra of 1-propanol and this compound?
Answer: The primary difference is the simplification of the spectrum due to the replacement of two protons with deuterons at the C1 position.
-
Disappearance of the C1-H Signal: In a standard 1-propanol spectrum, the two protons on the carbon bearing the hydroxyl group (C1) appear as a triplet around 3.6 ppm. In this compound, this signal is absent because the protons have been replaced by deuterium.
-
Change in Multiplicity of the C2-H Signal: The signal for the C2 protons (the middle CH₂) in 1-propanol is a complex multiplet (often a sextet) around 1.6 ppm because it is coupled to both the C1 protons and the C3 protons. With the C1 protons replaced by deuterons, the C2 protons are now only coupled to the three protons of the C3 methyl group. Consequently, this signal simplifies from a multiplet to a clean quartet .
-
C3-H and OH Signals: The C3 methyl protons remain a triplet (~0.9 ppm), and the hydroxyl (OH) proton remains a broad singlet (variable chemical shift), as their local coupling environments are unchanged.[1]
Q2: How does deuteration at the C1 position affect the ¹³C NMR spectrum?
Answer: Deuteration introduces observable isotope effects on the ¹³C chemical shifts and alters the multiplicity of the deuterated carbon signal in proton-coupled spectra.
-
Isotope Shift: Deuterium is slightly more electron-donating than protium, causing carbons attached to or near it to be more shielded. This results in a small upfield shift (to a lower ppm value).
-
C1: The carbon directly attached to the two deuterons (C1) will show the most significant upfield shift (a one-bond isotope effect), typically around 0.5-1.0 ppm.
-
C2: This carbon will experience a smaller two-bond isotope effect, shifting slightly upfield (typically 0.1-0.2 ppm).
-
C3: The three-bond isotope effect on C3 is usually negligible and often not resolved.
-
-
Signal Multiplicity (in proton-decoupled spectra): In a standard broadband proton-decoupled ¹³C NMR, the signal for C1 will be split into a triplet. This is because deuterium has a nuclear spin (I=1), and the coupling between carbon and deuterium (¹J_CD) is not removed. The signal follows the 2nI+1 rule, where n=2 (number of deuterons) and I=1, resulting in 2(2)(1)+1 = 5 lines, but due to overlap and smaller coupling constants, it often appears as a triplet-like multiplet.
Q3: Can you provide a summary table of the predicted NMR signal assignments for this compound?
Answer: Certainly. The tables below summarize the predicted ¹H and ¹³C NMR data for this compound compared to its non-deuterated counterpart in a typical solvent like CDCl₃.
Table 1: Predicted ¹H NMR Signal Assignment
| Position (Protons) | 1-Propanol (CH₃CH₂CH₂OH) | This compound (CH₃CH₂CD₂OH) |
| C H₃ (C3) | ~0.9 ppm (triplet, 3H) | ~0.9 ppm (triplet, 3H) |
| CH₂ (C2) | ~1.6 ppm (sextet, 2H) | ~1.6 ppm (quartet, 2H) |
| CH₂ OH (C1) | ~3.6 ppm (triplet, 2H) | Signal Absent |
| OH | Variable (singlet, 1H) | Variable (singlet, 1H) |
Table 2: Predicted ¹³C NMR Signal Assignment
| Position (Carbon) | 1-Propanol | This compound (Predicted) |
| C H₃ (C3) | ~10.1 ppm | ~10.1 ppm |
| C H₂ (C2) | ~25.9 ppm | ~25.8 ppm (slight upfield shift) |
| C H₂OH (C1) | ~64.5 ppm | ~63.7 ppm (significant upfield shift) |
Chemical shifts are approximate and can vary based on solvent and concentration.[2][3][4]
Q4: What does the spin-spin coupling network in this compound look like?
Answer: The deuteration at the C1 position simplifies the proton spin-spin coupling network significantly. The primary coupling observed is the three-bond (³J) coupling between the protons on C2 and C3. The diagram below illustrates this relationship.
Caption: Spin-spin coupling in this compound.
Q5: What is a standard protocol for acquiring NMR data for this compound?
Answer: Below is a general experimental protocol for acquiring high-quality NMR spectra of this compound on a standard 400 MHz spectrometer.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Using a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.[1][5]
-
Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
¹³C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 256 to 1024 scans. More scans are needed due to the low natural abundance of the ¹³C isotope.[6]
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Q6: How can I use NMR to confirm that my synthesis of this compound was successful? (Troubleshooting)
Answer: NMR spectroscopy is the definitive method for confirming successful deuteration at the C1 position. Here are the key spectral features to verify:
-
Check the ¹H Spectrum for Signal Disappearance: The most straightforward confirmation is the complete absence of the triplet that should appear around 3.6 ppm. This signal corresponds to the C1-H₂ protons in the starting material or any non-deuterated impurity.
-
Verify the Multiplicity of the C2 Signal: Look for the signal around 1.6 ppm. If the synthesis was successful, this signal must be a clean quartet (due to coupling with the C3-H₃ group). If you see a complex multiplet, it indicates the presence of starting material (1-propanol) where coupling to C1-H₂ still exists.
-
Confirm the Integration Ratios: After phasing and integrating the ¹H spectrum, the ratio of the signals at ~0.9 ppm (C3-H₃) and ~1.6 ppm (C2-H₂) should be approximately 3:2.
-
(Optional) D₂O Shake: To confirm the identity of the OH peak, you can add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the ¹H spectrum. The OH proton will exchange with deuterium, causing its signal to disappear or significantly diminish.[1]
-
Check the ¹³C Spectrum for Isotope Shift: In the ¹³C NMR spectrum, the C1 signal should be shifted upfield to approximately 63.7 ppm from its usual position of ~64.5 ppm. This isotopic shift is a strong indicator of deuteration at that carbon.
References
- 1. docbrown.info [docbrown.info]
- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. spectrabase.com [spectrabase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Overcoming impurities in "1-Propanol-1,1-d2" samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming impurity-related challenges when working with 1-Propanol-1,1-d2.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The primary impurities are typically residual non-deuterated 1-propanol (CH₃CH₂CH₂OH), water (H₂O), and atmospheric moisture. Other potential impurities arising from the synthesis process can include isomeric propanols (e.g., 2-propanol), and oxidation products like propionaldehyde. The presence of these impurities can interfere with sensitive experiments by introducing unwanted proton signals in NMR spectroscopy or by reacting with sensitive reagents.
Q2: How can I determine the isotopic and chemical purity of my this compound sample?
A2: The most effective methods for determining both isotopic and chemical purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
-
¹H NMR Spectroscopy can be used to quantify the amount of residual protonated solvent and other hydrogen-containing impurities. The isotopic purity is often determined by comparing the integral of the residual CHD proton signal with that of the methyl (CH₃) and methylene (CH₂) protons of any non-deuterated 1-propanol. High-quality this compound should have an isotopic purity of >98 atom % D.
-
GC-MS is a powerful technique for separating and identifying volatile impurities. It can effectively detect and quantify isomeric impurities, aldehydes, and other organic contaminants.
Q3: My NMR spectrum shows a broad peak around 4-5 ppm. What could be the cause?
A3: A broad peak in this region in an alcohol sample is typically due to the hydroxyl (-OH or -OD) proton. The broadness is a result of chemical exchange with other protic species, such as water. If the sample is not thoroughly dried, the exchange rate between the propanol's hydroxyl group and water protons will be rapid on the NMR timescale, leading to a single, broad peak. To confirm if this peak corresponds to the hydroxyl proton, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube will result in the exchange of the hydroxyl proton for a deuterium atom, causing the peak to disappear or significantly diminish in intensity.
Q4: How should I store this compound to maintain its purity?
A4: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. To prevent contamination with water and maintain its isotopic integrity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen).[1][2] For long-term storage, refrigeration is recommended to minimize vapor pressure and potential degradation.[1] Using single-use ampoules can also help prevent moisture contamination upon repeated opening of a larger bottle.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in ¹H NMR spectrum. | Contamination with protonated solvents (e.g., residual non-deuterated 1-propanol, acetone from cleaning glassware). | 1. Verify the purity of the this compound using GC-MS. 2. Ensure all glassware is scrupulously cleaned and dried in an oven at >120°C for several hours before use. 3. If necessary, purify the solvent using the methods outlined in the Experimental Protocols section. |
| Inconsistent reaction yields or kinetics. | Presence of water or other reactive impurities that can quench reagents or catalyze side reactions. | 1. Determine the water content using Karl Fischer titration. 2. Dry the this compound over activated molecular sieves immediately before use. |
| Decreased isotopic enrichment over time. | Exposure to atmospheric moisture or protic solvents, leading to H-D exchange at the hydroxyl position and potentially at the C-1 position under certain conditions. | 1. Always handle the solvent under an inert atmosphere.[1] 2. Use dried glassware and syringes. 3. Avoid mixing with protonated solvents unless experimentally required. |
| Broad, poorly resolved NMR signals for the analyte. | High viscosity of the solvent, especially at lower temperatures. | 1. Acquire the NMR spectrum at a higher temperature to decrease viscosity. 2. If compatible with the analyte, consider using a co-solvent to reduce viscosity. |
Quantitative Data Summary
The following table summarizes the typical purity levels of commercial this compound and the expected purity after applying the recommended purification procedures.
| Parameter | Commercial Grade (Typical) | After Purification (Expected) | Analytical Method |
| Isotopic Purity (atom % D) | >98% | >99.5% | ¹H NMR Spectroscopy |
| Chemical Purity | >99% | >99.9% | GC-MS |
| Water Content | <0.1% | <0.005% (50 ppm) | Karl Fischer Titration |
| Propionaldehyde | <0.05% | Not detectable | GC-MS |
Experimental Protocols
Protocol 1: Drying of this compound using Activated Molecular Sieves
This protocol describes the drying of this compound to remove trace amounts of water, which is critical for moisture-sensitive applications.
1. Activation of Molecular Sieves (3Å or 4Å): a. Place the molecular sieves in a flask equipped with a sidearm. b. Heat the flask to 300-320°C under a high vacuum for at least 4 hours. c. Allow the sieves to cool to room temperature under a continuous stream of dry argon or nitrogen. d. Store the activated sieves in a desiccator over a strong drying agent (e.g., P₂O₅).
2. Drying Procedure: a. Under an inert atmosphere, add the activated molecular sieves (approximately 10-20% w/v) to the this compound. b. Stir the mixture for at least 12 hours at room temperature. c. For highly sensitive applications, the solvent can be distilled directly from the molecular sieves under an inert atmosphere.
Protocol 2: Purity Analysis by ¹H NMR Spectroscopy
This protocol outlines the procedure for assessing the isotopic and chemical purity of this compound.
1. Sample Preparation: a. In a clean, dry NMR tube, add approximately 0.5 mL of the this compound sample. b. Add a small, known amount of a suitable internal standard with a sharp, well-defined peak in a clean region of the spectrum (e.g., mesitylene).
2. NMR Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. b. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.
3. Data Analysis: a. Integrate the residual proton signal of the CHD group (a multiplet, typically around 3.4 ppm). b. Integrate the signals corresponding to any protonated impurities (e.g., the triplet of the terminal methyl group of non-deuterated 1-propanol around 0.9 ppm). c. Calculate the isotopic purity by comparing the integral of the residual CHD signal to the integral of the corresponding proton signal in a non-deuterated standard. d. Quantify chemical impurities by comparing their integrals to the integral of the internal standard.
Protocol 3: Impurity Profiling by GC-MS
This protocol provides a general method for the identification and quantification of volatile impurities in this compound.
1. Sample Preparation: a. Dilute the this compound sample 1:100 in a high-purity volatile solvent (e.g., dichloromethane) that does not co-elute with the analytes of interest.
2. GC-MS Parameters:
- GC Column: A polar capillary column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX or equivalent), is suitable for separating alcohols and aldehydes. A typical dimension would be 30 m x 0.25 mm x 0.25 µm.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Injector: Split mode (e.g., 50:1 split ratio) at 250°C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 30-200.
3. Data Analysis: a. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). b. Quantify impurities by creating a calibration curve using certified reference standards.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an NMR spectrum.
References
"1-Propanol-1,1-d2" exchange with labile protons
Welcome to the Technical Support Center for 1-Propanol-1,1-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of the deuterium label and to troubleshoot potential issues related to the exchange of deuterons at the C1 position with labile protons from the surrounding environment.
Frequently Asked Questions (FAQs)
Q1: How stable is the deuterium label in this compound under typical laboratory conditions?
A1: The carbon-deuterium (C-D) bonds at the C1 position of this compound are generally stable under neutral pH and at ambient temperatures in common organic solvents. Unlike the readily exchangeable hydroxyl (O-H) proton, the C-D bonds are covalent and do not undergo spontaneous exchange with protic solvents such as water or methanol.
Q2: Under what conditions can the deuterium atoms at the C1 position exchange with protons?
A2: While stable under normal conditions, the exchange of deuterium for protons at the alpha-carbon (C1) can be catalyzed under specific circumstances. The primary conditions that can facilitate this exchange are:
-
Presence of Transition Metal Catalysts: Certain ruthenium and iridium complexes are known to catalyze the H/D exchange at the α-carbon of alcohols in the presence of a deuterium source like D₂O. This process typically involves a dehydrogenation/hydrogenation cycle.
-
Elevated Temperatures: Higher temperatures can increase the rate of catalyzed exchange reactions.
-
Strongly Basic Conditions: While less common for alcohols compared to carbonyl compounds, very strong bases at elevated temperatures might facilitate slow exchange over extended periods.
-
Enzymatic Activity: Certain alcohol dehydrogenases or other enzymes present in biological systems could potentially catalyze this exchange.
Q3: I suspect I am losing the deuterium label from my this compound. How can I confirm this?
A3: The most effective method to confirm and quantify the loss of the deuterium label is through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H NMR and ²H NMR can be used.
-
¹H NMR: An increase in the intensity of the proton signal corresponding to the C1 position (a triplet) relative to other non-exchangeable protons in the molecule (e.g., the C2 or C3 protons) will indicate deuterium loss.
-
²H NMR: A decrease in the intensity of the deuterium signal at the C1 position will directly correlate with the loss of the label.
Mass spectrometry can also be used to observe changes in the molecular weight of the compound or its fragments.
Q4: Can I prevent the unwanted exchange of the deuterium label?
A4: Yes. To prevent unwanted exchange, you should:
-
Avoid the use of transition metal catalysts known for H/D exchange, particularly those based on ruthenium and iridium, if the label's integrity is critical.
-
Work at or below ambient temperatures when possible.
-
Maintain a neutral or slightly acidic pH. The deuterium label is generally more stable under acidic conditions which disfavor the formation of intermediates required for exchange.
-
If working with biological systems, be aware of potential enzymatic activities and consider using denatured enzymes or enzyme inhibitors as controls.
Troubleshooting Guide: Unexpected Loss of Deuterium Label
If you have confirmed a loss of the deuterium label from your this compound, use the following guide to identify the potential cause.
| Symptom | Potential Cause | Recommended Action |
| Rapid and significant loss of deuterium label (>50%) | Presence of a transition metal catalyst (e.g., Ru, Ir) in the reaction mixture. | - Review all reagents and catalysts used in your experiment for potential sources of these metals.- Purify starting materials if contamination is suspected.- If a metal catalyst is necessary for your reaction, consider alternative catalysts not known to promote H/D exchange. |
| Slow loss of deuterium label over time | - Elevated temperature.- Slightly basic conditions.- Extended reaction or storage time in a protic solvent. | - Reduce the reaction temperature if possible.- Adjust the pH to neutral or slightly acidic.- Minimize the duration of the experiment or storage in protic solvents. |
| Deuterium loss observed only in biological assays | Enzymatic activity (e.g., alcohol dehydrogenase). | - Run control experiments with heat-inactivated enzymes or in a cell-free system.- Consider using specific enzyme inhibitors if the responsible enzyme is known. |
| Inconsistent or partial deuterium loss | - Non-homogenous reaction conditions.- Incomplete mixing of reagents. | - Ensure thorough mixing of all components in your experiment.- Verify the consistency of temperature and pH throughout the reaction vessel. |
Experimental Protocols
Protocol 1: Quantification of Deuterium Exchange using ¹H NMR Spectroscopy
Objective: To determine the percentage of deuterium remaining at the C1 position of 1-propanol.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of your this compound (post-experiment).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the 1-propanol signals.
-
Add a known quantity of an internal standard with a well-resolved signal that does not overlap with the analyte signals (e.g., mesitylene, 1,4-dioxane).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei. A D1 of 30 seconds is generally recommended for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signal for the C1 protons (CH₂-OH, which will appear as a triplet around 3.5-3.6 ppm). Let this integral be I(C1-H).
-
Integrate the signal for a non-exchangeable proton group, for example, the C3 methyl protons (CH₃, a triplet around 0.9 ppm). Let this integral be I(C3-H).
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The theoretical ratio of the integrals of C1 protons to C3 protons in non-deuterated 1-propanol is 2:3.
-
Calculate the percentage of proton incorporation at C1 (%H) using the following formula: %H = [(I(C1-H) / 2) / (I(C3-H) / 3)] * 100
-
The percentage of deuterium remaining at C1 (%D) is: %D = 100 - %H
-
Protocol 2: Quantification of Deuterium Exchange using ²H NMR Spectroscopy
Objective: To directly measure the deuterium content at the C1 position.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of your this compound sample in a non-deuterated solvent (e.g., CHCl₃, DMSO).
-
Add a known concentration of a deuterated internal standard with a distinct chemical shift (e.g., benzene-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ²H NMR spectrum.
-
Ensure the acquisition parameters are set for quantitative analysis (e.g., sufficient relaxation delay).
-
-
Data Analysis:
-
Integrate the deuterium signal corresponding to the C1 position of this compound.
-
Integrate the signal of the deuterated internal standard.
-
Calculate the concentration of the deuterium at the C1 position relative to the known concentration of the internal standard. This will give you a direct measure of the remaining deuterium label.
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Caption: Simplified mechanism for transition metal-catalyzed H/D exchange.
Preventing H-D exchange with "1-Propanol-1,1-d2"
Welcome to the Technical Support Center for 1-Propanol-1,1-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted hydrogen-deuterium (H-D) exchange of this deuterated solvent. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is H-D exchange and why is it a concern for this compound?
Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, the deuterium atoms are located on the α-carbon (the carbon atom attached to the hydroxyl group). While the C-D bond is generally stable, certain conditions can promote the exchange of these deuterons with protons, compromising the isotopic purity of the compound. This is a significant concern when this compound is used as an internal standard in mass spectrometry, as a tracer in metabolic studies, or in any application where the deuterium label is critical for quantification or mechanistic investigation.
Q2: Under what conditions is H-D exchange most likely to occur with this compound?
H-D exchange at the α-carbon of alcohols is not a spontaneous process under neutral conditions and at ambient temperature. However, the exchange can be accelerated under the following conditions:
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Presence of Acid or Base Catalysts: Both strong acids and strong bases can catalyze the H-D exchange. The rate of exchange is at its minimum between pH 2 and 3.[1]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for the exchange reaction to occur, even in the absence of strong catalysts.
-
Presence of Metal Catalysts: Certain transition metal catalysts, such as iridium, ruthenium, manganese, and iron complexes, can facilitate H-D exchange at the α-carbon of alcohols.
Q3: How can I assess the isotopic purity of my this compound?
The isotopic purity of this compound can be determined using two primary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to quantify the degree of deuteration. In ¹H NMR, the presence and integration of a signal corresponding to the α-protons would indicate H-D exchange. ²H NMR directly detects the deuterium signal, and its integration relative to a standard can provide a quantitative measure of isotopic purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated isotopologues of 1-propanol. By comparing the ion intensities, the isotopic enrichment can be calculated.
Troubleshooting Guide: Preventing H-D Exchange
This guide provides specific recommendations to minimize the risk of H-D exchange during your experiments with this compound.
| Potential Issue | Recommended Action | Explanation |
| Working with Acidic or Basic Solutions | Maintain the pH of your solution as close to neutral (pH 7) as possible. If the experimental conditions require an acidic or basic environment, aim for a pH range of 3-6, where the exchange rate is significantly slower than at highly acidic or basic pH. Whenever possible, perform the experiment at the lowest feasible temperature. | The rate of H-D exchange is catalyzed by both H⁺ and OH⁻ ions. The exchange rate is slowest in the slightly acidic pH range. |
| High Temperature Reactions or Storage | Store this compound at the recommended temperature (typically 2-8 °C) and away from heat sources. For reactions requiring elevated temperatures, consider if a non-deuterated solvent can be used or if the reaction time can be minimized. If this compound must be heated, a post-reaction purity check is recommended. | High temperatures can provide sufficient energy to overcome the activation barrier for H-D exchange, even in the absence of a catalyst. |
| Presence of Metal Contaminants | Use high-purity reagents and thoroughly clean all glassware to avoid trace metal contamination. Be cautious when using reagents or equipment that may contain transition metals known to catalyze H-D exchange. | Trace amounts of metal ions can act as catalysts for H-D exchange, leading to a gradual loss of isotopic purity over time. |
| Long-term Storage in Protic Solvents | For long-term storage of solutions containing this compound, prefer aprotic solvents. If a protic solvent must be used, store the solution at low temperatures and protected from light. Periodically check the isotopic purity if stored for extended periods. | Protic solvents (e.g., water, methanol) can act as a source of protons for the exchange reaction, especially under non-ideal storage conditions. |
Quantitative Data on H-D Exchange Stability
While specific kinetic data for the uncatalyzed H-D exchange of this compound across a wide range of conditions is not extensively published, the stability of the C-D bond at the α-position of primary alcohols is generally high in the absence of catalysts. The following table provides a qualitative and estimated guide to the stability under various conditions.
| Condition | Temperature | Expected Rate of H-D Exchange | Estimated Half-life of Deuterium Label |
| Neutral (pH ~7) in aprotic solvent | 25°C | Extremely Slow | > 1 year |
| Neutral (pH ~7) in protic solvent (e.g., water) | 25°C | Very Slow | Months to years |
| Mildly Acidic (pH 4-6) | 25°C | Very Slow | Months |
| Strongly Acidic (pH < 2) | 25°C | Slow to Moderate | Days to weeks |
| Mildly Basic (pH 8-10) | 25°C | Slow | Weeks to months |
| Strongly Basic (pH > 12) | 25°C | Moderate to Fast | Hours to days |
| Neutral (pH ~7) | 100°C | Moderate | Days |
| Strongly Acidic or Basic | 100°C | Fast | Minutes to hours |
| Presence of Metal Catalyst (e.g., Ru, Ir) | 25°C - 100°C | Very Fast | Minutes |
Note: These are estimations for illustrative purposes. The actual rate of exchange can be influenced by other factors such as the specific buffer components and the presence of other solutes. For critical applications, it is always recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Isotopic Purity by ¹H NMR Spectroscopy
Objective: To determine the percentage of H-D exchange in a sample of this compound.
Materials:
-
This compound sample
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard with a known concentration (e.g., TMS or a suitable stable compound)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Accurately weigh a known amount of the this compound sample and the internal standard into a clean, dry vial.
-
Dissolve the mixture in a known volume of the deuterated NMR solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Integrate the signal corresponding to the α-protons of 1-propanol (if any is present, typically a triplet around 3.5 ppm) and the signal of the internal standard.
-
Calculate the amount of the protonated species based on the integration values and the known concentration of the internal standard.
-
Determine the percentage of H-D exchange by comparing the amount of the protonated species to the initial amount of the deuterated compound.
Protocol 2: Assessing Stability in a Simulated Experimental Condition
Objective: To evaluate the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Buffer solution of the desired pH
-
Thermostated incubator or water bath
-
Analytical instrument for purity assessment (NMR or MS)
Procedure:
-
Prepare a solution of this compound in the buffer of interest at a known concentration.
-
Take an initial sample (t=0) and analyze its isotopic purity using either the NMR or MS protocol described.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time intervals (e.g., 1h, 6h, 24h, 48h), withdraw an aliquot of the solution.
-
Immediately quench any potential exchange by neutralizing the pH (if acidic or basic) and cooling the sample on ice.
-
Analyze the isotopic purity of each aliquot.
-
Plot the percentage of the deuterated form remaining versus time to determine the rate of exchange under these specific conditions.
Visualizing H-D Exchange and Prevention Workflow
Below are diagrams to illustrate the key concepts and workflows discussed.
Caption: Base-catalyzed H-D exchange mechanism.
Caption: Workflow for stability assessment.
References
Technical Support Center: Mass Spectrometry of 1-Propanol-1,1-d2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing mass spectrometry to analyze 1-Propanol-1,1-d2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular weight of unlabeled 1-propanol (CH₃CH₂CH₂OH) is approximately 60.10 g/mol . With the substitution of two hydrogen atoms with deuterium on the first carbon (C1), the molecular weight of this compound (CH₃CH₂CD₂OH) increases by approximately 2 Da. Therefore, you should expect the molecular ion peak (M⁺˙) to appear at an m/z of 62.
Q2: The base peak in my spectrum is at m/z 33, not 31 like in 1-propanol. Is this correct?
A2: Yes, this is the expected result and a key indicator of successful deuteration at the C1 position. The base peak in the mass spectrum of 1-propanol is typically at m/z 31, which corresponds to the [CH₂OH]⁺ fragment formed by α-cleavage (alpha-cleavage). In this compound, this same fragmentation mechanism will result in the formation of the [CD₂OH]⁺ ion, which has an m/z of 33.
Q3: I am observing a peak at m/z 43. What does this correspond to?
A3: A peak at m/z 43 likely corresponds to the propyl cation ([CH₃CH₂CH₂]⁺) or the isopropyl cation ([CH₃CH(•)CH₃]⁺) formed through rearrangement. This fragment does not contain the deuterated carbon and is therefore expected to have the same m/z as in the spectrum of unlabeled 1-propanol.
Q4: I see a peak at m/z 44. What fragmentation pathway leads to this?
A4: The peak at m/z 44 can be attributed to the loss of water from the molecular ion. For this compound (molecular weight 62), the loss of a water molecule (H₂O, 18 Da) would result in a fragment ion at m/z 44 ([C₃H₄D₂]⁺˙). The mechanism for water loss in alcohols can be complex and may involve hydrogens from different positions.
Q5: Should I expect to see a loss of HDO (m/z 43) from the molecular ion?
A5: The loss of HDO (19 Da) to yield a fragment at m/z 43 is also a possibility. The relative intensities of the peaks corresponding to the loss of H₂O versus HDO will depend on the specific ionization conditions and the mechanism of the dehydration reaction. It is advisable to look for both possibilities in your spectrum.
Q6: My sample is supposed to be this compound, but I still see a significant peak at m/z 31. What could be the reason?
A6: The presence of a significant peak at m/z 31 suggests that your sample may not be isotopically pure. This could be due to incomplete deuteration during the synthesis of the compound, resulting in a mixture of this compound and unlabeled 1-propanol. Another possibility, though less likely under typical electron ionization (EI) conditions, is hydrogen-deuterium (H/D) exchange with residual water in the mass spectrometer's ion source.
Q7: How can I confirm the isotopic purity of my this compound sample?
A7: Mass spectrometry itself is an excellent tool for assessing isotopic purity. The relative intensities of the molecular ion peaks at m/z 60 (unlabeled), 61 (singly deuterated), and 62 (doubly deuterated) can provide a quantitative measure of the isotopic distribution. Similarly, comparing the intensities of the α-cleavage fragments at m/z 31, 32, and 33 can also indicate the level of deuteration. For a more detailed analysis, consider using Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Predicted Fragmentation Patterns
The following table summarizes the expected major fragment ions for this compound in comparison to unlabeled 1-propanol under electron ionization (EI) mass spectrometry.
| m/z (1-Propanol) | Proposed Fragment Ion (1-Propanol) | m/z (this compound) | Proposed Fragment Ion (this compound) | Fragmentation Pathway |
| 60 | [CH₃CH₂CH₂OH]⁺˙ | 62 | [CH₃CH₂CD₂OH]⁺˙ | Molecular Ion |
| 59 | [M-H]⁺ | 61 | [M-H]⁺ / [M-D]⁺ | Loss of H/D radical |
| 45 | [CH₃CH₂O]⁺ | 45 | [CH₃CH₂O]⁺ | Cleavage of C1-C2 bond |
| 43 | [CH₃CH₂CH₂]⁺ | 43 | [CH₃CH₂CH₂]⁺ | Loss of •OH radical |
| 42 | [C₃H₆]⁺˙ | 44 | [C₃H₄D₂]⁺˙ | Loss of H₂O |
| 31 | [CH₂OH]⁺ | 33 | [CD₂OH]⁺ | α-cleavage |
| 29 | [CH₃CH₂]⁺ | 29 | [CH₃CH₂]⁺ | Cleavage of C1-C2 bond with charge on ethyl group |
Experimental Protocols
A standard experimental protocol for analyzing this compound by mass spectrometry would involve the following steps:
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a suitable inlet system, such as a heated direct insertion probe or a gas chromatography (GC) column for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV to induce fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record the mass spectrum, showing the relative abundance of each ion.
Mandatory Visualization
The following diagram illustrates the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
"1-Propanol-1,1-d2" stability issues in acidic media
Welcome to the technical support center for 1-Propanol-1,1-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this isotopically labeled compound in acidic media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The primary stability concern for this compound in acidic media is the potential for acid-catalyzed degradation. The two main degradation pathways are:
-
H/D Exchange: The deuterium atoms at the C-1 position can exchange with protons from the acidic medium. This would lead to a loss of the isotopic label and the formation of 1-propanol with varying degrees of deuteration.
-
Dehydration: Like other alcohols, 1-propanol can undergo acid-catalyzed dehydration to form propene or di-n-propyl ether. This reaction is typically more significant at elevated temperatures.[1]
Q2: What is the general mechanism for the loss of the deuterium label in acidic media?
A2: The loss of the deuterium label (H/D exchange) at the C-1 position in this compound under acidic conditions can be initiated by the protonation of the hydroxyl group. This is followed by the elimination of a water molecule to form a transient carbocation. A subsequent reaction with a water molecule from the solvent can lead to the introduction of a proton at the C-1 position.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The stability of this compound can be monitored using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of a signal corresponding to the C-1 protons, indicating H/D exchange. ²H NMR can be used to monitor the decrease in the deuterium signal.
-
Mass Spectrometry (MS): Mass spectrometry can be used to monitor the molecular ion peak of this compound and detect the formation of non-deuterated 1-propanol or other degradation products.
Q4: Are there any specific storage conditions recommended for this compound in an acidic solution?
A4: To minimize degradation, it is recommended to store solutions of this compound in acidic media at low temperatures (e.g., 2-8 °C) and to prepare them fresh whenever possible. The concentration of the acid and the specific acid used can also impact stability.
Troubleshooting Guides
Issue 1: Loss of Isotopic Label Detected by NMR
Symptom: You observe a new peak in the ¹H NMR spectrum in the region expected for the α-protons of 1-propanol, and a corresponding decrease in the integral of the deuterium signal in the ²H NMR spectrum.
Possible Causes:
-
Acid-catalyzed H/D exchange: The acidic conditions of your experiment are promoting the exchange of deuterium for protons.
-
Contamination: The sample may be contaminated with non-deuterated 1-propanol.
Troubleshooting Steps:
-
Confirm the pH of your medium: Ensure the pH is within the expected range for your experiment. Higher acidity will accelerate H/D exchange.
-
Lower the temperature: If experimentally feasible, reducing the temperature of your reaction or storage can significantly slow down the rate of H/D exchange.
-
Use a less acidic buffer: If the reaction chemistry allows, consider using a buffer with a higher pH.
-
Run a control: Analyze a sample of your this compound stock solution to rule out initial contamination.
-
Time course analysis: Monitor the rate of H/D exchange over time to understand the kinetics of the degradation in your specific medium.
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis
Symptom: You observe peaks in your mass spectrum that do not correspond to this compound or its expected adducts. Specifically, you may see peaks corresponding to propene, di-n-propyl ether, or non-deuterated 1-propanol.
Possible Causes:
-
Acid-catalyzed dehydration: The acidic conditions and potentially elevated temperatures are causing the alcohol to dehydrate.
-
H/D Exchange: As described in Issue 1, the deuterium label may be lost.
Troubleshooting Steps:
-
Check reaction temperature: Dehydration reactions are highly dependent on temperature. Ensure your experimental temperature is not excessively high.
-
Modify acid concentration: A lower acid concentration may reduce the rate of dehydration.
-
Analyze the headspace: If you suspect the formation of volatile products like propene, consider analyzing the headspace of your sample vial using headspace GC-MS.
-
LC-MS/MS for product identification: Use tandem mass spectrometry (LC-MS/MS) to fragment the unexpected ions and aid in their structural elucidation.[2]
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR Spectroscopy
Objective: To quantify the rate of H/D exchange of this compound in a given acidic medium.
Materials:
-
This compound
-
Acidic medium of interest (e.g., deuterated buffer at a specific pD)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Prepare a stock solution of this compound in the deuterated acidic medium at a known concentration.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at the desired experimental temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Integrate the signal corresponding to the newly formed C-1 protons and compare it to an internal standard to quantify the extent of H/D exchange over time.
Protocol 2: Analysis of Degradation Products by GC-MS
Objective: To identify and quantify potential degradation products of this compound in acidic media.
Materials:
-
This compound
-
Acidic medium of interest
-
Incubation vials
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Prepare solutions of this compound in the acidic medium in sealed vials.
-
Incubate the vials at the desired experimental temperature for a set period.
-
At specified time points, quench the reaction by neutralizing the acid with a suitable base.
-
Extract the sample with an appropriate organic solvent (e.g., dichloromethane).
-
Inject an aliquot of the organic extract into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify this compound, non-deuterated 1-propanol, propene (if using headspace analysis), and di-n-propyl ether.
Data Presentation
Table 1: Hypothetical Rate of H/D Exchange for this compound at 25°C
| pH | Half-life (hours) for loss of one D | Half-life (hours) for loss of both D |
| 1.0 | 12 | 24 |
| 3.0 | 120 | 240 |
| 5.0 | 1200 | 2400 |
Table 2: Hypothetical Product Distribution after 24h Incubation in 1M HCl
| Temperature (°C) | This compound (%) | 1-Propanol-1-d1 (%) | 1-Propanol (%) | Propene (%) | Di-n-propyl ether (%) |
| 25 | 80 | 15 | 3 | < 1 | < 1 |
| 50 | 50 | 30 | 10 | 5 | 5 |
| 75 | 10 | 20 | 20 | 25 | 25 |
Visualizations
References
Technical Support Center: Improving Resolution in "1-Propanol-1,1-d2" NMR Spectra
Welcome to the technical support center for NMR spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of ¹H NMR spectra for "1-Propanol-1,1-d2".
Predicted ¹H NMR Spectrum for this compound
Understanding the expected spectrum is crucial for troubleshooting. Due to the deuterium substitution at the C1 position (CD₂), the protons on this carbon will be absent from the ¹H NMR spectrum. This significantly simplifies the spectrum compared to unlabeled 1-propanol.
-
-CH₂- (C2 position): This signal is expected to be a triplet, as it is coupled only to the three protons of the methyl group (-CH₃). The coupling to the deuterons on C1 is negligible in a standard ¹H NMR experiment.
-
-CH₃ (C3 position): This signal will appear as a triplet, split by the two protons of the adjacent methylene group (-CH₂-).
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-OH (hydroxyl proton): This signal will typically be a singlet. Its chemical shift is highly variable and depends on concentration, solvent, temperature, and the presence of any water.[1] Due to rapid chemical exchange, this proton usually does not show coupling to the adjacent C2 protons.[2]
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my spectrum broad and poorly resolved?
A1: Broad peaks can arise from several factors:
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Poor Shimming: The magnetic field is not homogeneous across the sample. This is the most common cause of broad lines.[3]
-
Sample Concentration: A solution that is too concentrated can lead to increased viscosity, which in turn causes broader lines.[4] Conversely, a very dilute sample will have a low signal-to-noise ratio.
-
Presence of Particulate Matter: Suspended solids in the NMR tube will severely degrade the magnetic field homogeneity.[4]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even at trace levels, can cause significant line broadening.
-
Chemical Exchange: The hydroxyl (-OH) proton is known to undergo chemical exchange, which can lead to a broad signal.[5]
Q2: The hydroxyl (-OH) peak is very broad and I can't see its splitting. How can I fix this?
A2: The broadness of the -OH peak is often due to rapid proton exchange with other alcohol molecules or traces of water in the sample.[2][5]
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Use a Dry Solvent: Ensure your deuterated solvent is as dry as possible. Storing solvents over molecular sieves can help.[6]
-
Lower the Temperature: Cooling the sample can slow down the exchange rate, sometimes revealing the coupling to the adjacent -CH₂- group.[5]
-
D₂O Exchange: To confirm the identity of the -OH peak, you can add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear from the ¹H spectrum.[7]
Q3: My multiplets are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals are a common challenge.
-
Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and J-resolved spectroscopy are powerful tools for resolving overlapping multiplets. COSY will show which protons are coupled to each other, while J-resolved spectroscopy separates chemical shifts and coupling constants onto two different axes.[8][9][10][11]
Troubleshooting Guide
Issue 1: All peaks in the spectrum are broad and asymmetrical.
This is a classic sign of poor magnetic field homogeneity.
-
Action 1: Re-shim the spectrometer. Shimming is the process of adjusting the magnetic field to make it as uniform as possible. This can be done manually by observing the lock level or automatically using gradient shimming routines.[12][13][14]
-
Action 2: Check the sample. Ensure the NMR tube is of high quality and the sample is free of air bubbles and any solid particles.[4][6] The sample volume should be appropriate for the type of NMR tube being used.[7]
Issue 2: The hydroxyl (-OH) signal is broad or not visible.
This is typically due to proton exchange.
-
Action 1: Dry your sample and solvent. Traces of water can accelerate proton exchange.
-
Action 2: Perform a D₂O exchange. This will confirm the position of the -OH peak by making it disappear.[7]
-
Action 3: Use a solvent that minimizes exchange. Aprotic, non-polar solvents can sometimes reduce the rate of exchange.
-
Action 4: Use a PRESAT pulse sequence. If the broad -OH signal is obscuring other signals, a presaturation experiment can be used to suppress it.
Issue 3: The baseline is distorted or shows a "hump".
A distorted baseline can be caused by several factors.
-
Action 1: Check the acquisition parameters. An insufficient acquisition time can lead to a truncated FID (Free Induction Decay), which results in baseline distortions after Fourier transformation.
-
Action 2: Re-process the data. Applying baseline correction algorithms during data processing can often improve the appearance of the spectrum.
-
Action 3: Ensure proper pulse calibration. An incorrectly calibrated 90-degree pulse can lead to artifacts.
Data Presentation
Table 1: Recommended Sample Preparation Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Concentration | 5-25 mg in 0.5-0.7 mL of solvent | Balances signal-to-noise with potential for line broadening at high concentrations.[4] |
| Solvent | High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) | Minimizes solvent interference and provides a lock signal.[2] |
| NMR Tube | High-quality, clean, and unscratched | Poor quality tubes can degrade magnetic field homogeneity.[6] |
| Filtration | Filter the sample if any particulates are visible | Suspended solids severely degrade resolution.[4] |
Table 2: Typical ¹H NMR Acquisition Parameters for Small Molecules
| Parameter | Typical Value | Purpose |
|---|---|---|
| Pulse Angle | 30-90 degrees | A smaller pulse angle (e.g., 30°) can be used to shorten the relaxation delay. |
| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 1-5 seconds | Time allowed for nuclear spins to return to equilibrium between scans. |
| Number of Scans (NS) | 8-16 | Averaging multiple scans improves the signal-to-noise ratio. |
| Spectral Width (SW) | 12-16 ppm | The range of chemical shifts to be observed. |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh 5-25 mg of "this compound" into a clean, dry vial.[4]
-
Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃).
-
Gently swirl the vial until the sample is fully dissolved.
-
If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.[6]
Protocol 2: Manual Shimming Procedure (On-axis Shims)
This is a basic iterative procedure. Modern spectrometers often have automated shimming routines that are highly effective.[12][13]
-
Insert the sample into the magnet and ensure it is spinning (if required).
-
Lock onto the deuterium signal of the solvent.
-
Observe the lock level on the spectrometer's interface.
-
Adjust the Z1 shim to maximize the lock level.
-
Adjust the Z2 shim to maximize the lock level.
-
Repeat steps 4 and 5, making smaller adjustments each time, until no further improvement in the lock level is observed.
-
If necessary, proceed to adjust higher-order shims (Z3, Z4, etc.) in a similar iterative fashion, always re-optimizing the lower-order shims after each adjustment.[15]
Protocol 3: Water/Hydroxyl Suppression using PRESAT
This protocol uses a presaturation pulse sequence to suppress the signal from the -OH proton.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shift of the -OH peak.
-
Set up a new experiment using a zgpr or presat pulse program.
-
Set the saturation frequency (satfrq) to the chemical shift of the -OH peak.
-
Set the saturation power (satpwr). This may require some optimization, but a starting value of around 5 dB is often used.
-
Set the relaxation delay (D1), which will also be the duration of the presaturation pulse. A value of 2 seconds is a good starting point.
-
Acquire the spectrum. The intensity of the -OH peak should be significantly reduced.
Visualizations
Caption: Diagram 1: A typical workflow from sample preparation to final spectrum analysis for obtaining a high-resolution NMR spectrum.
References
- 1. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. J-Resolved [2210pc.chem.uic.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]
- 9. TUTORIAL: 2D HETERONUCLEAR J-RESOLVED EXPERIMENT [imserc.northwestern.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. nmr.medicine.uiowa.edu [nmr.medicine.uiowa.edu]
- 13. lsa.umich.edu [lsa.umich.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
Validation & Comparative
A Head-to-Head Comparison: 1-Propanol-1,1-d2 vs. Propanol-d7 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals seeking the optimal internal standard for quantitative analysis, the choice of a deuterated analog is critical for achieving accuracy and precision. This guide provides an objective comparison of two such standards, 1-Propanol-1,1-d2 and Propanol-d7, to inform your selection process.
In the realm of quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting variability.[1][2] An ideal SIL-IS co-elutes with the analyte, experiences similar ionization effects, and is distinguishable by its mass, thereby compensating for matrix effects, sample loss during preparation, and fluctuations in instrument performance.[1][3] When the analyte of interest is 1-propanol, both this compound and Propanol-d7 (perdeuterated 1-propanol) are potential candidates. This guide delves into a comparative analysis to assist in making an informed choice.
Chemical Properties: A Tale of Two Deuteriums
The primary difference between this compound and Propanol-d7 lies in the extent of deuterium labeling.
-
This compound (CH₃CH₂CD₂OH): This molecule contains two deuterium atoms on the first carbon (the carbon bonded to the hydroxyl group).[4]
-
Propanol-d7 (CD₃CD₂CD₂OH): This is a fully deuterated version of 1-propanol, with all seven hydrogens on the carbon skeleton replaced by deuterium.
The key physical and chemical properties are summarized in the table below.
| Property | 1-Propanol (Analyte) | This compound | Propanol-d7 |
| Molecular Formula | C₃H₈O | C₃H₆D₂O | C₃D₇HO |
| Molecular Weight | 60.10 g/mol | 62.11 g/mol | 67.14 g/mol |
| Mass Shift (from Analyte) | - | +2 | +7 |
| Boiling Point | 97 °C | 97 °C[4] | 97 °C |
| Melting Point | -127 °C | -127 °C[4] | -127 °C |
| Density | 0.803 g/mL | 0.830 g/mL[4] | 0.896 g/mL |
A crucial consideration when selecting a deuterated internal standard is the potential for isotopic exchange. The hydrogen on the hydroxyl group is readily exchangeable and is therefore typically not deuterated in commercially available standards for use in protic solvents. Both this compound and Propanol-d7 have a non-deuterated hydroxyl group for this reason.
Performance Comparison: An Experimental Perspective
To illustrate a comparative evaluation, a hypothetical experimental protocol and resulting data are presented below.
Experimental Protocol
Objective: To compare the performance of this compound and Propanol-d7 as internal standards for the quantification of 1-propanol in a biological matrix (e.g., human plasma) by LC-MS/MS.
1. Sample Preparation:
- A stock solution of 1-propanol is prepared in methanol.
- Separate internal standard stock solutions of this compound and Propanol-d7 are prepared in methanol at the same concentration.
- Calibration standards are prepared by spiking blank human plasma with varying concentrations of 1-propanol and a fixed concentration of either this compound or Propanol-d7.
- Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.
- Protein precipitation is performed by adding acetonitrile to the plasma samples, followed by centrifugation to remove precipitated proteins.
- The supernatant is transferred to an autosampler vial for injection.
2. LC-MS/MS Analysis:
- LC System: A standard reverse-phase C18 column is used.
- Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.
- MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
- MRM Transitions:
- 1-Propanol: To be optimized (e.g., precursor ion m/z 61.1, product ion m/z 43.1)
- This compound: To be optimized (e.g., precursor ion m/z 63.1, product ion m/z 45.1)
- Propanol-d7: To be optimized (e.g., precursor ion m/z 68.1, product ion m/z 49.1)
3. Data Analysis:
- Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- The accuracy and precision of the QC samples are calculated to assess the performance of each internal standard.
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from such an experiment.
Table 1: Calibration Curve Parameters
| Internal Standard | Dynamic Range (ng/mL) | R² |
| This compound | 1 - 1000 | 0.998 |
| Propanol-d7 | 1 - 1000 | 0.999 |
Table 2: Accuracy and Precision of Quality Control Samples
| Internal Standard | QC Level | Theoretical Conc. (ng/mL) | Measured Conc. (ng/mL, mean ± SD) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 5 | 5.2 ± 0.4 | 104 | 7.7 |
| Medium | 50 | 48.9 ± 2.5 | 97.8 | 5.1 | |
| High | 500 | 505.1 ± 20.2 | 101 | 4.0 | |
| Propanol-d7 | Low | 5 | 5.1 ± 0.3 | 102 | 5.9 |
| Medium | 50 | 49.5 ± 1.5 | 99.0 | 3.0 | |
| High | 500 | 498.2 ± 14.9 | 99.6 | 3.0 |
Visualizing the Selection Process
The decision to use a particular internal standard can be visualized as a logical workflow.
References
Isotope Effects of 1-Propanol-1,1-d2 in Chemical Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effects observed in chemical reactions involving 1-Propanol-1,1-d2 (CH₃CH₂CD₂OH) versus its non-deuterated counterpart, 1-propanol (CH₃CH₂CH₂OH). Understanding these effects is crucial for elucidating reaction mechanisms, particularly in the fields of organic synthesis and drug metabolism, where the cleavage of a C-H bond is often a rate-determining step. This guide summarizes quantitative data, details experimental protocols, and provides visualizations to clarify the underlying principles.
Introduction to Kinetic Isotope Effects
The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. The primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the oxidation of 1-propanol, the key step involves the cleavage of a C-H bond on the carbon bearing the hydroxyl group (the α-carbon). By replacing these hydrogens with deuterium, as in this compound, we can probe the nature of this bond-breaking event.
A normal primary KIE (kH/kD > 1) is typically observed when the C-H bond is significantly weakened in the transition state. The magnitude of the KIE can provide insights into the symmetry of the transition state.
Comparison of Reaction Rates: 1-Propanol vs. This compound
The following table summarizes the kinetic isotope effect observed in the oxidation of a primary alcohol, which serves as a close model for the behavior of 1-propanol. The data is derived from a study on the oxidation of ethanol and its deuterated analogue by acid permanganate.
| Reactant | Oxidizing Agent | Temperature (°C) | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) |
| Ethanol (CH₃CH₂OH) | Acid Permanganate | 30 | 13.0 x 10⁻⁴ L² mol⁻² s⁻¹ | 2.60[1] |
| Ethanol-1,1-d2 (CH₃CD₂OH) | Acid Permanganate | 30 | 5.0 x 10⁻⁴ L² mol⁻² s⁻¹ |
Note: Data for ethanol is used as a proxy for 1-propanol due to the close structural similarity and the deuterium substitution at the α-carbon.
The observed kinetic isotope effect of 2.60 indicates that the C-H bond at the α-carbon is indeed broken in the rate-determining step of the oxidation reaction. The slower rate for the deuterated alcohol is attributed to the higher activation energy required to break the stronger C-D bond compared to the C-H bond.
Experimental Protocols
General Procedure for Determining the Kinetic Isotope Effect in the Oxidation of a Primary Alcohol
This protocol outlines a general method for comparing the rates of oxidation of a primary alcohol and its α-deuterated isotopologue using an oxidizing agent like potassium permanganate in an acidic medium.
Materials:
-
1-Propanol
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Spectrophotometer
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of 1-propanol and this compound of known concentrations in distilled water.
-
Prepare a stock solution of potassium permanganate of a known concentration.
-
Prepare a stock solution of sulfuric acid of a known concentration.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance for the permanganate ion (MnO₄⁻), which is typically around 525 nm.
-
Equilibrate the reactant solutions and the spectrophotometer cell holder to the desired reaction temperature using the thermostated water bath.
-
In a cuvette, mix known volumes of the alcohol solution (either 1-propanol or this compound) and the sulfuric acid solution.
-
Initiate the reaction by adding a known volume of the potassium permanganate solution to the cuvette, and start recording the absorbance at regular time intervals.
-
Continue recording until the absorbance of the permanganate ion has significantly decreased.
-
-
Data Analysis:
-
The rate of the reaction can be determined by monitoring the disappearance of the permanganate ion.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the alcohol (k = k' / [Alcohol]).
-
Repeat the experiment for both 1-propanol and this compound.
-
The kinetic isotope effect (kH/kD) is calculated as the ratio of the rate constant for the oxidation of 1-propanol (kH) to the rate constant for the oxidation of this compound (kD).
-
Visualizing the Reaction Mechanism
The oxidation of a primary alcohol by a chromium(VI) reagent, such as chromic acid (H₂CrO₄), provides a well-studied example of a reaction that exhibits a significant kinetic isotope effect. The mechanism involves two main steps: the formation of a chromate ester, followed by the rate-determining elimination of a proton from the α-carbon.
Caption: Mechanism of 1-Propanol Oxidation by Chromic Acid.
The diagram above illustrates the two-step mechanism for the oxidation of 1-propanol. The first step is a rapid equilibrium to form a chromate ester. The second, slower step is the rate-determining E2-like elimination, where a base (water) removes a proton from the α-carbon, leading to the formation of propanal and a reduced chromium species. The breaking of the C-H bond in this step is why a significant kinetic isotope effect is observed when this compound is used.
Conclusion
The study of isotope effects in the chemical reactions of this compound provides valuable mechanistic insights. The observed kinetic isotope effect in oxidation reactions confirms that the cleavage of the α-C-H bond is the rate-determining step. This fundamental understanding is critical for medicinal chemists and researchers in drug development, as it can inform the design of molecules with tailored metabolic stabilities. By strategically introducing deuterium at sites of metabolic oxidation, it is possible to slow down drug metabolism, thereby improving pharmacokinetic profiles. The experimental protocols and mechanistic visualizations provided in this guide serve as a practical resource for researchers investigating these phenomena.
References
A Comparative Guide to Internal Standards in Analytical Method Validation: Featuring 1-Propanol-1,1-d2
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. The validation of these methods ensures the integrity of generated data. A crucial component of many quantitative analytical techniques, particularly chromatography, is the use of an internal standard. This guide provides an objective comparison of 1-Propanol-1,1-d2, a deuterated internal standard, with its non-deuterated counterparts, n-propanol and t-butanol, for the analysis of volatile organic compounds, with a focus on ethanol determination in biological matrices.
The Role and Advantage of Deuterated Internal Standards
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and controls. It helps to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.
Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based methods (GC-MS, LC-MS). This is because their physical and chemical properties are nearly identical to their non-deuterated (protium) analogs. They co-elute chromatographically and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. This near-identical behavior allows for more accurate correction of matrix effects and variations in sample processing, leading to improved precision and accuracy in quantification.
Comparison of Internal Standards for Volatile Analyte Quantification
The selection of an appropriate internal standard is critical for method performance. Below is a comparison of this compound with commonly used non-deuterated alternatives, n-propanol and t-butanol, for the analysis of ethanol in biological samples. While direct comparative studies are limited, this guide synthesizes available data and established principles to provide a comprehensive overview.
This compound: The High-Fidelity Choice
This compound is a deuterated form of n-propanol. Its key advantage lies in its structural and chemical similarity to both n-propanol and the common analyte, ethanol.
Expected Performance Characteristics:
While a specific comparative validation study was not identified in the literature, the performance of this compound can be inferred from the well-documented benefits of using stable isotope-labeled internal standards. A study comparing ethanol-d6 to 1-propanol for ethanol quantification demonstrated the potential for deuterated standards to provide more reliable results.[1]
| Validation Parameter | Expected Performance with this compound | Rationale |
| **Linearity (R²) ** | ≥ 0.999 | Co-elution and similar ionization to the analyte lead to a highly proportional response. |
| Accuracy (% Recovery) | 95-105% | Effectively compensates for matrix effects and analyte loss during sample preparation. |
| Precision (%RSD) | < 5% | Minimizes variability introduced during sample handling and injection. |
| Limit of Detection (LOD) | Comparable to or better than non-deuterated standards | High signal-to-noise ratio due to specific mass detection. |
| Limit of Quantitation (LOQ) | Comparable to or better than non-deuterated standards | Reliable quantification at low concentrations. |
Advantages:
-
Minimizes the impact of matrix effects.
-
Corrects for variations in extraction efficiency and instrument response.
-
Co-elutes with the analyte, providing the most accurate correction.
-
Distinguishable from the analyte by mass spectrometry.
Disadvantages:
-
Higher cost compared to non-deuterated alternatives.
-
Requires a mass spectrometer for detection.
n-Propanol: The Conventional Standard
n-Propanol is a widely used internal standard for the analysis of ethanol and other volatile compounds by gas chromatography with flame ionization detection (GC-FID) and GC-MS.[2][3]
Reported Performance in Ethanol Analysis (HS-GC-FID):
The following data is based on a study evaluating the effect of using n-propanol as an internal standard for the quantitative determination of ethanol in blood and urine.
| Validation Parameter | Blood Matrix | Urine Matrix |
| **Linearity (R²) ** | 0.998 | 0.999 |
| LOD (mg%) | 0.005 | 0.006 |
| LOQ (mg%) | 0.017 | 0.019 |
| Intra-day Precision (%RSD) | 2.98 - 6.57 | 1.83 - 5.89 |
| Inter-day Precision (%RSD) | 4.64 - 8.37 (without IS) vs 2.98 - 6.57 (with IS) | 3.17 - 7.56 (without IS) vs 1.83 - 5.89 (with IS) |
| Accuracy (% Recovery) | 81 - 86% | 85 - 94% |
Advantages:
-
Low cost and readily available.
-
Good chromatographic separation from ethanol.
-
Suitable for both GC-FID and GC-MS.
Disadvantages:
-
Can be present endogenously in biological samples, especially in postmortem cases, leading to inaccurate quantification.
-
Does not perfectly mimic the behavior of the analyte in the presence of strong matrix effects.
t-Butanol: An Alternative for Forensic Applications
Due to the potential for n-propanol to be naturally present in postmortem samples, t-butanol has been proposed as a more suitable internal standard for forensic toxicology.
Reported Performance in Postmortem Blood Ethanol Analysis (Headspace GC):
| Validation Parameter | Performance with t-Butanol |
| Precision (%CV) | < 5% for ethanol |
| LOD (mg/L) | 10 |
Advantages:
-
Not typically found as a putrefactive product in biological samples.
-
Good resolution from ethanol and other common volatiles.
Disadvantages:
-
Less structurally similar to ethanol than n-propanol, which may result in less effective correction for matrix effects.
Experimental Protocols
Below are detailed methodologies for the determination of ethanol in blood using headspace gas chromatography, which is a common application for these internal standards.
Sample Preparation for Blood Alcohol Analysis
-
Standard Preparation:
-
Prepare a stock solution of ethanol in water.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range.
-
Prepare an internal standard stock solution of this compound (or n-propanol/t-butanol) in water.
-
-
Sample and Calibrator Preparation:
-
Pipette a fixed volume (e.g., 100 µL) of blank blood, blood sample, or calibration standard into a headspace vial.
-
Add a fixed volume (e.g., 500 µL) of the internal standard solution to each vial.
-
Immediately seal the vials with a crimp cap.
-
Gently mix the contents of the vials.
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Column: A suitable capillary column for volatile analysis (e.g., DB-624 or equivalent).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 70°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 80°C
-
Transfer Line Temperature: 90°C
-
-
GC Parameters:
-
Inlet Temperature: 200°C
-
Oven Program: Isothermal at 40°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ethanol ions: m/z 45, 46, 31
-
This compound ions: m/z 62, 44, 33
-
n-Propanol ions: m/z 60, 42, 31
-
t-Butanol ions: m/z 59, 43
-
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for blood alcohol analysis using an internal standard with HS-GC-MS.
References
A Head-to-Head Battle of Bonds: Unraveling the Kinetic Isotope Effect in the Oxidation of 1-Propanol
A detailed comparison of the reaction kinetics of 1-Propanol-1,1-d2 and its non-deuterated counterpart, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the primary kinetic isotope effect in alcohol oxidation.
The substitution of hydrogen with its heavier isotope, deuterium, at a reactive center can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), serves as a powerful tool for elucidating reaction mechanisms. In the oxidation of primary alcohols, such as 1-propanol, the cleavage of the carbon-hydrogen bond at the alcohol carbon (the α-carbon) is often the rate-determining step. By replacing the two hydrogen atoms at this position with deuterium to form this compound, we can probe the importance of this bond-breaking event in the overall reaction kinetics. This guide provides a comparative analysis of the reaction kinetics of 1-propanol and this compound, supported by experimental data and detailed protocols.
Unveiling the Primary Kinetic Isotope Effect
The primary kinetic isotope effect (kH/kD) is the ratio of the rate constant for the reaction of the non-deuterated reactant (kH) to the rate constant for the reaction of the deuterated reactant (kD). A kH/kD value significantly greater than 1 indicates that the C-H bond is broken in the rate-determining step of the reaction. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate.
The magnitude of the primary KIE can provide insights into the nature of the transition state. For the oxidation of alcohols, the reaction typically proceeds through the formation of an intermediate, such as a chromate ester in the case of oxidation by chromium(VI) reagents, followed by the abstraction of a proton from the α-carbon in the rate-limiting step.
Quantitative Comparison of Reaction Kinetics
To illustrate the expected quantitative differences, the following table presents hypothetical yet representative data for the oxidation of 1-propanol and this compound by an oxidizing agent such as acidified potassium permanganate.
| Parameter | 1-Propanol (Non-deuterated) | This compound | Kinetic Isotope Effect (kH/kD) |
| Rate Constant (k) at 25°C (M⁻¹s⁻¹) | kH = 1.2 x 10⁻² | kD = 2.0 x 10⁻³ | 6.0 |
| Activation Energy (Ea) (kJ/mol) | 55 | 60 | - |
Note: The data in this table is illustrative and based on typical values observed for the oxidation of primary alcohols exhibiting a primary kinetic isotope effect. Actual experimental values may vary depending on the specific reaction conditions.
Experimental Protocol: Determining the Kinetic Isotope Effect for the Oxidation of 1-Propanol
The following is a generalized experimental protocol for determining the kinetic isotope effect in the oxidation of 1-propanol versus this compound using a common oxidizing agent like potassium permanganate in an acidic medium.
Materials:
-
1-Propanol
-
This compound
-
Potassium permanganate (KMnO₄) solution of known concentration
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
UV-Vis Spectrophotometer
-
Thermostatted water bath
-
Stopwatch
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of 1-propanol and this compound of the same concentration in distilled water.
-
Prepare a stock solution of potassium permanganate of a suitable concentration.
-
Prepare a solution of sulfuric acid to maintain a constant acidic pH.
-
-
Kinetic Runs:
-
Separately for both 1-propanol and this compound, perform the following steps.
-
In a reaction vessel placed in a thermostatted water bath to maintain a constant temperature (e.g., 25°C), pipette a known volume of the alcohol solution and the sulfuric acid solution.
-
Initiate the reaction by adding a known volume of the potassium permanganate solution and simultaneously start the stopwatch.
-
The progress of the reaction can be monitored by measuring the decrease in absorbance of the permanganate ion (MnO₄⁻) at its λmax (around 525 nm) using a UV-Vis spectrophotometer at regular time intervals.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each run can be determined by plotting the natural logarithm of the absorbance of MnO₄⁻ versus time. The plot should be linear, and the negative of the slope will give k_obs.
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the alcohol, which is in large excess.
-
The kinetic isotope effect (kH/kD) is then calculated by dividing the rate constant obtained for 1-propanol (kH) by the rate constant obtained for this compound (kD).
-
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the proposed reaction mechanism for the oxidation of 1-propanol and the general workflow for a kinetic experiment.
Caption: Proposed mechanism for the oxidation of 1-propanol.
Caption: General workflow for a kinetic isotope effect experiment.
Cross-Validation of 1-Propanol-1,1-d2 with other Deuterated Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Propanol-1,1-d2 with other commonly used deuterated propanol standards for use as internal standards in quantitative analytical methods. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical and other quantitative assays. This document outlines the experimental protocols for cross-validation and presents hypothetical, yet realistic, data to guide researchers in making informed decisions for their specific applications.
Introduction to Deuterated Internal Standards
Deuterated internal standards are widely used in mass spectrometry-based quantification to correct for variability during sample preparation and analysis.[1][2] An ideal internal standard co-elutes with the analyte of interest and experiences similar matrix effects, thereby improving the accuracy and precision of the measurement.[3] While stable isotopically labeled (SIL) internal standards are generally preferred, the position and number of deuterium atoms can influence their analytical performance.[2][4] This guide focuses on the cross-validation of this compound against other deuterated propanol standards, such as 1-Propanol-d3 and 1-Propanol-d7.
Experimental Protocols
The following protocols describe the key experiments for the cross-validation of deuterated 1-propanol standards. The primary analytical technique used is Gas Chromatography-Mass Spectrometry (GC-MS), a gold standard for the analysis of volatile compounds like 1-propanol.[5][6]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Individual stock solutions of 1-propanol, this compound, 1-Propanol-d3 (e.g., 1-Propanol-2,2,3-d3), and 1-Propanol-d7 are prepared in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by spiking the analyte (1-propanol) at various concentrations into the matrix of interest (e.g., human plasma, urine). Each calibration standard contains a fixed concentration of the internal standard (this compound, 1-Propanol-d3, or 1-Propanol-d7).
-
Quality Control (QC) Samples: QC samples are prepared at low, medium, and high concentrations of the analyte in the same matrix as the calibration standards.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma (calibration standard or QC sample), add 10 µL of the internal standard working solution.
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: DB-624 or similar polar column suitable for volatile compound analysis.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, and held for 1 minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Propanol: m/z 31, 42, 59
-
This compound: m/z 33, 44, 61
-
1-Propanol-d3: m/z 34, 45, 62
-
1-Propanol-d7: m/z 38, 49, 66
-
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of each deuterated standard based on the described experimental protocols.
Table 1: Chromatographic Performance
| Internal Standard | Analyte Retention Time (min) | Internal Standard Retention Time (min) | Relative Retention Time (IS/Analyte) |
| This compound | 5.25 | 5.24 | 0.998 |
| 1-Propanol-d3 | 5.25 | 5.23 | 0.996 |
| 1-Propanol-d7 | 5.25 | 5.21 | 0.992 |
Note: Deuteration can sometimes lead to slight shifts in retention time, with more heavily deuterated compounds potentially eluting slightly earlier.[2]
Table 2: Calibration Curve Linearity
| Internal Standard | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.998 |
| 1-Propanol-d3 | 0.1 - 100 | > 0.998 |
| 1-Propanol-d7 | 0.1 - 100 | > 0.997 |
Table 3: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 0.3 | 98.5 | 4.2 |
| Medium | 50 | 101.2 | 2.5 | |
| High | 80 | 99.1 | 3.1 | |
| 1-Propanol-d3 | Low | 0.3 | 97.9 | 4.5 |
| Medium | 50 | 102.0 | 2.8 | |
| High | 80 | 98.8 | 3.5 | |
| 1-Propanol-d7 | Low | 0.3 | 95.2 | 6.8 |
| Medium | 50 | 96.5 | 5.1 | |
| High | 80 | 97.3 | 5.9 |
Note: Higher levels of deuteration can sometimes lead to slightly different extraction recovery and ionization efficiency, potentially impacting accuracy and precision if not carefully validated.
Table 4: Matrix Effect Assessment
| Internal Standard | Matrix Effect (%) |
| This compound | 95 - 105 |
| 1-Propanol-d3 | 94 - 106 |
| 1-Propanol-d7 | 90 - 110 |
Note: The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. An ideal internal standard should effectively compensate for matrix-induced ion suppression or enhancement.[3]
Visualization of Experimental Workflow and Logic
Diagram 1: Experimental Workflow for Internal Standard Validation
Caption: Workflow for the cross-validation of deuterated internal standards.
Diagram 2: Logic for Internal Standard Selection
Caption: Decision logic for selecting an optimal deuterated internal standard.
Conclusion
The cross-validation of deuterated internal standards is a critical step in the development of robust and reliable quantitative analytical methods. Based on the presented hypothetical data, this compound demonstrates excellent performance characteristics, with minimal chromatographic shift and strong correlation with the analyte in terms of accuracy, precision, and matrix effect compensation. While 1-Propanol-d3 also shows acceptable performance, the more heavily deuterated 1-Propanol-d7 may exhibit greater chromatographic separation and potentially less effective compensation for matrix effects, requiring more rigorous validation.
Ultimately, the choice of the most suitable internal standard will depend on the specific requirements of the assay, including the complexity of the matrix and the desired level of analytical rigor. It is strongly recommended that researchers perform their own validation experiments to confirm these findings within their specific analytical context.
References
Inter-Laboratory Comparison Guide for the Analysis of 1-Propanol and its Deuterated Analog, 1-Propanol-1,1-d2
This guide provides a comprehensive overview of the analytical performance of laboratories in the quantification of 1-propanol, using 1-Propanol-1,1-d2 as an internal standard. The data presented is synthesized from proficiency testing (PT) schemes for alcohol analysis in biological matrices, which serves as a model for establishing expected performance in an inter-laboratory setting. The primary analytical technique discussed is Headspace Gas Chromatography (HS-GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), recognized as the gold standard for volatile compound analysis.[1]
Introduction to this compound in Analytical Chemistry
This compound is a deuterated form of 1-propanol, commonly used as an internal standard in quantitative analysis, particularly for chromatographic techniques like GC-MS. The key advantage of using a deuterated internal standard is its chemical similarity to the analyte (1-propanol). It exhibits nearly identical behavior during sample preparation and chromatographic separation but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations in sample injection volume, extraction efficiency, and instrument response.
Hypothetical Inter-Laboratory Comparison Study Design
To illustrate the expected performance of laboratories, we present data from a hypothetical inter-laboratory study modeled on real-world proficiency tests for blood alcohol concentration.[2][3][4] In this scenario, participating laboratories were provided with a set of blind samples containing known concentrations of 1-propanol in a synthetic matrix. Laboratories were instructed to quantify the 1-propanol concentration using their standard operating procedures, with the mandatory use of this compound as the internal standard.
Workflow of the Inter-Laboratory Comparison:
Caption: Workflow of the hypothetical inter-laboratory comparison study.
Data Presentation: Summary of Quantitative Results
The performance of the participating laboratories is evaluated based on the assigned value of the proficiency test samples. A z-score is calculated for each laboratory's result to provide a standardized measure of performance. A z-score between -2 and 2 is generally considered satisfactory.[2]
Table 1: Performance Data from Hypothetical Inter-Laboratory Study
| Sample ID | Assigned Value (mg/dL) | Number of Labs | Mean Reported Value (mg/dL) | Relative Standard Deviation (%) | Satisfactory Performance (|z| ≤ 2) | | :--- | :--- | :--- | :--- | :--- | :--- | | PT-2023-01 | 25.0 | 20 | 24.8 | 6.5% | 95% | | PT-2023-02 | 80.0 | 20 | 81.2 | 5.2% | 100% | | PT-2023-03 | 150.0 | 20 | 149.5 | 4.8% | 95% | | PT-2023-04 | 200.0 | 20 | 198.9 | 4.5% | 100% |
Table 2: Comparison of Analytical Methods Used
| Analytical Method | Percentage of Labs | Average Relative Standard Deviation (%) |
| HS-GC-MS | 65% | 4.9% |
| HS-GC-FID | 35% | 5.8% |
The data indicates that while both HS-GC-MS and HS-GC-FID provide reliable results, the use of Mass Spectrometry as a detector offers slightly better precision.[3]
Experimental Protocols
The following is a typical experimental protocol for the quantitative analysis of 1-propanol using this compound as an internal standard via HS-GC-MS.
A. Materials and Reagents
-
1-Propanol (analyte)
-
This compound (internal standard)
-
Deionized water (for calibration standards and blanks)
-
Synthetic matrix (e.g., drug-free blood or urine, if applicable)
-
20 mL headspace vials with magnetic crimp caps
B. Preparation of Standards and Samples
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 100 mg/dL in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by spiking deionized water or the synthetic matrix with 1-propanol to achieve concentrations ranging from 5 to 300 mg/dL.
-
Sample Preparation:
-
Pipette 0.5 mL of the sample (calibrator, quality control, or unknown) into a 20 mL headspace vial.
-
Add 1.0 mL of the internal standard stock solution to each vial.
-
Immediately cap and crimp the vials.
-
Vortex each vial for 5 seconds.
-
C. HS-GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Headspace Sampler: Agilent 7697A Headspace Sampler (or equivalent)
Table 3: Instrument Parameters
| Parameter | Setting |
| Headspace Sampler | |
| Oven Temperature | 85 °C |
| Loop Temperature | 95 °C |
| Transfer Line Temp | 105 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Column | DB-624 UI (30 m x 0.25 mm, 1.4 µm) or equivalent |
| Inlet Temperature | 200 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min |
| Oven Program | 40 °C (hold 3 min), ramp to 180 °C at 20 °C/min |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | |
| 1-Propanol | m/z 59 (quantifier), m/z 60 (qualifier) |
| This compound | m/z 61 (quantifier), m/z 62 (qualifier) |
Analytical Workflow Diagram:
Caption: Detailed workflow for the analysis of 1-propanol using HS-GC-MS.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 1-propanol. Inter-laboratory comparison studies, even when modeled on similar analytes like ethanol, demonstrate that with standardized protocols and modern instrumentation, high levels of precision and accuracy can be achieved across different facilities. For optimal results, HS-GC-MS is the recommended technique due to its superior selectivity and slightly better precision compared to HS-GC-FID. Regular participation in proficiency testing schemes is crucial for laboratories to ensure the quality and comparability of their results.[2]
References
"1-Propanol-1,1-d2" purity assessment by different analytical techniques
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, ensuring the purity of these materials is of paramount importance. This guide provides a comparative overview of various analytical techniques for assessing the chemical and isotopic purity of 1-Propanol-1,1-d2. The following sections detail the experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method.
Overview of Purity Assessment
The purity of this compound is determined by two key factors:
-
Chemical Purity: The proportion of this compound relative to any non-isotopic chemical impurities.
-
Isotopic Purity (Isotopic Enrichment): The percentage of deuterium at the specified labeled positions (in this case, the C1 position).
A comprehensive purity assessment therefore requires a combination of analytical techniques that can effectively distinguish between chemical and isotopic variants.
Comparison of Analytical Techniques
The primary analytical techniques for the purity assessment of this compound are Gas Chromatography (GC) for chemical purity, and Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) for isotopic purity.
Quantitative Data Summary
The following table summarizes the typical performance of each technique in the analysis of this compound.
| Analytical Technique | Parameter Assessed | Typical Purity Value (%) | Advantages | Limitations |
| Gas Chromatography (GC-FID) | Chemical Purity | > 99.5 | High resolution for volatile impurities, robust and widely available. | Does not provide isotopic information. |
| Quantitative ¹H NMR (qNMR) | Chemical & Isotopic Purity | Chemical: > 99.5, Isotopic: 98 atom % D | Provides both chemical and isotopic purity from a single experiment, non-destructive. | Lower sensitivity than GC for chemical impurities, requires careful selection of internal standard. |
| Mass Spectrometry (GC-MS) | Isotopic Purity & Impurity ID | Isotopic: 98 atom % D | High sensitivity, can identify unknown impurities by their mass fragmentation patterns. | Can be destructive, potential for isotopic fractionation during analysis. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) for Chemical Purity
This method is used to separate and quantify volatile chemical impurities.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: 150°C for 5 minutes.
-
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C.
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., ethanol) to a concentration of approximately 1000 ppm.
-
Injection Volume: 1 µL.
-
Data Analysis: The percentage of chemical purity is calculated based on the relative peak areas. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Quantitative ¹H NMR (qNMR) for Chemical and Isotopic Purity
qNMR allows for the simultaneous determination of chemical and isotopic purity by comparing the integral of the analyte signals to that of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex to dissolve.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to achieve adequate signal-to-noise).
-
-
Data Analysis:
-
Chemical Purity: The purity is calculated by comparing the integral of a known proton signal from this compound (e.g., the -CH₂- protons at ~1.57 ppm) to the integral of a known proton signal from the internal standard.
-
Isotopic Purity: The isotopic purity is determined by comparing the integral of the residual -CH(D)OH proton signal (a triplet of triplets due to coupling with deuterium and the adjacent methylene group) with the integral of a proton signal from a non-deuterated position (e.g., the -CH₃ group at ~0.94 ppm).
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Purity
GC-MS is a powerful technique for determining isotopic enrichment and identifying trace-level impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions: Same as the GC-FID method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 15-100.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis:
-
The mass spectrum of the this compound peak is analyzed. The molecular ion of unlabeled 1-propanol is at m/z 60. For this compound, the molecular ion will be at m/z 62.
-
The isotopic purity is calculated from the relative abundances of the m/z 60, 61, and 62 ions, after correcting for the natural abundance of ¹³C.
-
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the purity assessment of this compound.
Cost-Benefit Analysis of 1-Propanol-1,1-d2 in Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, purity, and performance. This guide provides a comprehensive cost-benefit analysis of 1-Propanol-1,1-d2, a deuterated form of propanol, for its application in various research fields. By comparing its performance with non-deuterated 1-propanol and other deuterated alternatives, this document aims to provide the necessary data and experimental context to make an informed choice.
Executive Summary
This compound (CH₃CH₂CD₂OH) is a valuable tool in scientific research, primarily utilized for its unique properties in Nuclear Magnetic Resonance (NMR) spectroscopy, as an internal standard in mass spectrometry, and as a tracer in metabolic studies. The primary benefit of using deuterated compounds lies in the substitution of hydrogen atoms with deuterium, which can simplify spectra, improve analytical sensitivity, and allow for the elucidation of reaction mechanisms and metabolic pathways. However, the cost of synthesis and purification of these specialized molecules is significantly higher than their non-deuterated counterparts. This guide will delve into the quantitative aspects of this trade-off to aid in the decision-making process.
Comparison of this compound with Alternatives
The choice between this compound and its alternatives depends on the specific experimental requirements. The main comparators include non-deuterated 1-propanol, and other deuterated isomers such as 1-Propanol-d7 (CD₃CD₂CD₂OH).
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its common alternatives is presented below. These properties can influence their behavior in various experimental setups.
| Property | 1-Propanol (Non-deuterated) | This compound | 1-Propanol-d7 |
| Molecular Formula | C₃H₈O | C₃H₆D₂O | C₃HD₇O |
| Molecular Weight ( g/mol ) | 60.10 | 62.11 | 67.14 |
| Boiling Point (°C) | 97 | 97 | 97 |
| Density (g/mL at 25°C) | 0.803 | 0.830 | 0.896 |
| Isotopic Purity | Not Applicable | Typically ≥98 atom % D[1][2][3] | Typically ≥98 atom % D |
Performance in Key Research Applications
The utility of this compound is best illustrated by its performance in specific research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the signals from protons in the solvent can overwhelm the signals from the analyte. Using a deuterated solvent minimizes this interference. While fully deuterated solvents like 1-Propanol-d7 are ideal for eliminating solvent signals, partially deuterated solvents like this compound can be used as a co-solvent or when complete removal of proton signals is not necessary. The deuterium lock signal provided by the deuterated solvent is also crucial for stabilizing the magnetic field of the NMR spectrometer.
Hypothetical Performance Data in ¹H NMR:
| Parameter | 1-Propanol as solvent | This compound as co-solvent | 1-Propanol-d7 as solvent |
| Solvent Signal Interference | High | Moderate | Very Low |
| Analyte Signal-to-Noise Ratio | Low | Improved | High |
| Field/Frequency Lock | Not available | Available | Available |
Mass Spectrometry (MS)
Deuterated compounds are widely used as internal standards in quantitative mass spectrometry. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing for its distinct detection. This compound, with a mass shift of +2 compared to 1-propanol, serves as an excellent internal standard for the quantification of 1-propanol in various matrices.
Hypothetical Performance Data in GC-MS Analysis of 1-Propanol:
| Parameter | Without Internal Standard | With this compound as Internal Standard |
| Quantification Accuracy | Lower | Higher |
| Precision (RSD) | Higher | Lower |
| Correction for Matrix Effects | Poor | Good |
Metabolic Tracing
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems. By introducing a deuterated compound, researchers can follow its incorporation into various metabolites, providing insights into metabolic pathways. While there is a lack of specific studies using this compound for metabolic tracing, the principle remains a key application for such molecules. The metabolic pathways of propanol are of interest in toxicology and biofuel research.
Logical Workflow for a Metabolic Tracing Experiment:
Caption: Workflow for a metabolic tracing study using this compound.
Cost-Benefit Analysis
The primary drawback of using this compound is its cost. The synthesis of deuterated compounds is a complex and expensive process.
Representative Cost Comparison:
| Compound | Purity | Representative Price (per gram) |
| 1-Propanol | ≥99% | < $1 |
| This compound | ≥98 atom % D | ~$100 - $200 |
| 1-Propanol-d7 | ≥98 atom % D | ~$150 - $300 |
Note: Prices are estimates and can vary significantly between suppliers and purchase volumes.
The decision to use this compound should be based on a careful consideration of the experimental needs versus the budget.
-
High-Benefit Scenarios: For applications where high accuracy and precision are paramount, such as in regulated drug development bioanalysis or in mechanistic studies where subtle effects are being measured, the high cost of a deuterated internal standard is often justified by the quality of the data obtained.
-
Lower-Benefit Scenarios: For routine analyses where high precision is not the primary concern, or for applications where 1-propanol is simply a bulk solvent, the use of the much cheaper non-deuterated version is more appropriate.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, based on standard laboratory practices, the following generalized protocols can be adapted.
Protocol 1: Use of this compound as an Internal Standard in GC-MS
Objective: To quantify the concentration of 1-propanol in a biological matrix.
Workflow Diagram:
References
Safety Operating Guide
Safe Disposal of 1-Propanol-1,1-d2: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of deuterated solvents is paramount for environmental protection and laboratory safety. 1-Propanol-1,1-d2, a deuterated analog of 1-propanol, requires adherence to specific disposal protocols due to its flammable nature and potential environmental impact. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
This compound shares similar chemical and physical properties with its non-deuterated counterpart, 1-propanol. It is a flammable liquid and can cause eye irritation.[1] Proper handling and disposal are crucial to mitigate risks. The substance is also a volatile organic compound (VOC), and improper disposal can lead to air and water pollution.[2]
Disposal of this compound must comply with all federal, state, and local regulations.[1][3] It is essential to prevent this chemical from entering sewers or waterways.[1][4] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Quantitative Safety Data
The following table summarizes key quantitative safety data for 1-propanol, which serves as a reliable reference for this compound.
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL (TWA) | 200 ppm (500 mg/m³) | [2][3] |
| NIOSH REL (TWA) | 200 ppm (500 mg/m³) | [2][3] |
| NIOSH REL (STEL) | 250 ppm (625 mg/m³) | [2][3] |
| ACGIH TLV (TWA) | 100 ppm | [5] |
| NIOSH IDLH | 800 ppm | [3][6] |
| Flammability Limits | ||
| Lower Explosive Limit (LEL) | 2.1% - 2.2% | [1][6][7] |
| Upper Explosive Limit (UEL) | 13.5% - 13.7% | [1][6][7] |
| Flash Point | 15°C - 25°C (59°F - 77°F) | [1][6] |
| Autoignition Temperature | 371°C (700°F) | [1][6] |
OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit; TWA: Time-Weighted Average; NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit; STEL: Short-Term Exposure Limit; ACGIH TLV: American Conference of Governmental Industrial Hygienists Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Detailed Disposal Protocol
This step-by-step guide outlines the proper procedure for the disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl Rubber or Viton), safety goggles or a face shield, and a lab coat.[2][5][8]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Eliminate all ignition sources from the disposal area, as this compound is highly flammable.[1] Post "No Smoking" signs.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams, particularly halogenated solvents, as this can complicate and increase the cost of disposal.[6][7][8]
-
Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[2] The container should be made of a compatible material (e.g., glass or appropriate plastic).
-
The label on the waste container should clearly identify the contents as "Hazardous Waste," "this compound," and include the flammability pictogram.
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be designated for flammable liquid waste.
4. Disposal Procedure:
-
For small, uncontaminated quantities: In very rare cases, and only with explicit approval from local water authorities, disposal down the drain with copious amounts of water may be permissible. However, this is generally not recommended due to the substance's environmental impact.[2][9]
-
For larger volumes or contaminated waste: Arrange for disposal through a certified hazardous waste disposal contractor.[2] This is the standard and safest method for disposal.
-
The EPA hazardous waste number D001 (for ignitability) may be applicable to this waste stream.[3]
5. Spill Management:
-
In the event of a spill, evacuate the area and eliminate all ignition sources.[1]
-
Ventilate the area.
-
Use an inert absorbent material (e.g., sand or vermiculite) to contain and collect the spill.[1]
-
Place the contaminated absorbent material into a sealed, labeled hazardous waste container for disposal.[1]
-
Clean the spill area with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - 1-PROPANOL - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - n-Propyl alcohol [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. N-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. N-PROPYL ALCOHOL (N-PROPANOL) | Occupational Safety and Health Administration [osha.gov]
- 8. nj.gov [nj.gov]
- 9. laballey.com [laballey.com]
Personal protective equipment for handling 1-Propanol-1,1-d2
Essential Safety and Handling Guide for 1-Propanol-1,1-d2
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to prevent exposure and ensure safety when handling this compound, which is a flammable liquid.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles are required. A face shield should be used when there is a splash hazard.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable chemical protection gloves tested according to relevant standards (e.g., EN 374, US F739).[2][3] Inspect gloves before use and dispose of contaminated gloves properly.[4] |
| Body Protection | Flame-Retardant Lab Coat | A flame-retardant lab coat or protective clothing is necessary to protect against splashes and fire hazards.[5][6] Do not allow clothing wet with the material to stay in contact with skin.[2] |
| Respiratory Protection | Respirator | Use a respirator with an appropriate cartridge (e.g., type ABEK) if ventilation is inadequate or as a backup to engineering controls.[4] For high concentrations, a full-face supplied air respirator may be necessary.[4] |
| Foot Protection | Safety Shoes | Safety shoes are recommended when handling containers of the chemical.[5][6] |
Emergency Equipment
| Equipment | Location |
| Safety Shower and Eyewash Station | Located in close proximity to the chemical exposure area.[1] |
| Fire Extinguisher | Appropriate for flammable liquid fires (e.g., "alcohol" foam, dry chemical, or carbon dioxide).[4] |
| Spill Kit | Containing inert absorbent material. |
Operational Plan
Adherence to the following step-by-step operational plan is mandatory for the safe handling of this compound.
Preparation
-
Training : Ensure all personnel are thoroughly trained in the hazards and safe handling procedures for flammable liquids.[1]
-
Area Designation : Conduct work in a designated area with adequate ventilation, such as a chemical fume hood.[1]
-
Ignition Source Control : Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[1][7] Post "No Smoking" signs.[1] Use non-sparking tools and explosion-proof equipment.[1][7]
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[7]
-
PPE Inspection : Inspect all PPE for integrity before use.[4]
Handling and Use
-
Minimize Quantities : Use the smallest amount of the chemical necessary for the experiment.[1]
-
Dispensing : When transferring or dispensing, avoid splashing.[1]
-
Container Management : Keep containers tightly closed when not in use.[7][8] Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[1]
-
Avoid Inhalation and Contact : Avoid inhaling vapors and direct contact with skin and eyes.[1]
Accidental Release Measures
-
Evacuation : Evacuate personnel from the affected area.[4]
-
Ventilation : Ventilate the area of the spill.[1]
-
Ignition Source Removal : Continue to eliminate all ignition sources.[4]
-
Containment : Stop or reduce the spill if it is safe to do so.[1] Contain the spill using inert absorbent material.[1][8]
-
Cleanup : Cleanup personnel must wear appropriate PPE.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[8] Do not touch spilled material with bare hands.[1]
-
Decontamination : Flush the spill area with water.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][8] This may involve a licensed disposal company or a chemical incinerator.[4] |
| Contaminated Materials (e.g., absorbent, gloves) | Treat as hazardous waste.[1] Place in a labeled, sealed container for disposal.[8] |
| Empty Containers | Empty containers may retain hazardous residues and should be treated with caution.[1] They may be punctured to prevent reuse and disposed of at an authorized landfill, or recycled if completely emptied and decontaminated.[2] |
Note: Do not empty into drains.[4][8]
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
